Ald-CH2-PEG10-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h5H,4,6-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFYYOMCGKBHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Structure of Ald-CH2-PEG10-Boc
For researchers and professionals in drug development, a precise understanding of the molecular architecture of chemical linkers is paramount. This guide provides a detailed analysis of the structure of Ald-CH2-PEG10-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Molecular Structure Elucidation
The nomenclature "this compound" suggests a molecule composed of four key moieties: an aldehyde group (Ald), a methylene (B1212753) bridge (-CH2-), a polyethylene glycol chain with ten repeating units (PEG10), and a tert-Butoxycarbonyl (Boc) group. Through analysis of the compound's molecular formula, C₂₇H₅₂O₁₃, and molecular weight of approximately 584.69 g/mol , the precise connectivity of these components has been determined.[1]
Contrary to what the "Boc" nomenclature might typically imply (a Boc-protected amine), the absence of nitrogen in the molecular formula indicates that the Boc group is present as a tert-butyl ester. This ester serves as a protecting group for a terminal carboxylic acid. The "Ald-CH2-" portion of the name signifies a protected aldehyde, specifically a 2-formylmethoxyethyl group at the opposing terminus of the PEG chain.
The complete, elucidated structure is a tert-butyl ester of a carboxylic acid at one end of a PEG chain, and a methoxy-acetaldehyde at the other end.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₂O₁₃ | [1] |
| Molecular Weight | 584.69 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Purity | Typically >95% |
Structural Diagram
The following diagram, generated using the Graphviz DOT language, illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Experimental Protocols
As this guide focuses on the structural elucidation of this compound, detailed experimental protocols for its synthesis or application are beyond the current scope. However, the functional groups present suggest its utility in bioconjugation reactions. The aldehyde can readily react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. The tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.
Role in PROTAC Development
This compound is classified as a PEG-based PROTAC linker.[2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial as it connects the target-binding ligand to the E3 ligase-binding ligand and influences the overall properties of the resulting molecule, such as solubility and cell permeability.
The heterobifunctional nature of this compound allows for the sequential conjugation of the two different ligands. The PEG chain provides desirable pharmacokinetic properties, including increased hydrophilicity and a longer half-life in circulation.
Logical Workflow for Application
The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted in the following diagram.
Caption: PROTAC synthesis workflow using this compound.
References
Technical Guide: Ald-CH2-PEG10-Boc for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG10-Boc is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a terminal aldehyde group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique architecture provides researchers with a versatile platform for the sequential and controlled conjugation of two different molecular entities. The aldehyde functionality allows for chemoselective ligation with amine-containing molecules via reductive amination, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions. The hydrophilic PEG10 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application in PROTAC synthesis, and a summary of relevant quantitative data.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2353410-05-4 | [1] |
| Molecular Weight | 584.69 g/mol | [1] |
| Molecular Formula | C27H53NO13 | [1] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated hydrocarbons | - |
| Storage | -20°C, protected from moisture | [1] |
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the ligands being conjugated.
Protocol 1: Reductive Amination of a Primary Amine-Containing Ligand with this compound
This protocol describes the conjugation of the aldehyde moiety of the linker with a primary amine on the first ligand (Ligand 1), which could be a protein of interest (POI) binder or an E3 ligase ligand.
Materials:
-
This compound
-
Ligand 1 (containing a primary amine)
-
Anhydrous Dichlormethane (DCM) or Dimethylformamide (DMF)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DCM or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
If necessary, add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the reaction mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to yield the pure Ligand 1-PEG10-Boc conjugate.
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to reveal a primary amine, which will be used for the subsequent conjugation step.
Materials:
-
Ligand 1-PEG10-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the Ligand 1-PEG10-Boc conjugate (1.0 equivalent) in anhydrous DCM.
-
Add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Protocol 3: Amide Coupling of the Deprotected Amine with a Second Ligand
This protocol describes the formation of an amide bond between the newly exposed primary amine of the conjugate and a carboxylic acid on the second ligand (Ligand 2).
Materials:
-
Ligand 1-PEG10-NH2·TFA (from Protocol 2)
-
Ligand 2 (containing a carboxylic acid)
-
Anhydrous Dimethylformamide (DMF)
-
A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ligand 2 (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the Ligand 1-PEG10-NH2·TFA salt (1.0-1.2 equivalents) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt.
-
Add the solution of the activated Ligand 2 to the solution of the deprotected amine.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC molecule.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this technical guide.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of reductive amination for bioconjugation.
References
The Pivotal Role of PEG10 in Ald-CH2-PEG10-Boc Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(ethylene glycol) (PEG) Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of drug delivery and bioconjugation, serving as flexible spacers to connect therapeutic payloads to targeting moieties such as antibodies in Antibody-Drug Conjugates (ADCs) or to E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs). The unique physicochemical properties of PEG, including its hydrophilicity, biocompatibility, and non-immunogenicity, contribute significantly to the improved therapeutic index of complex biologics.[1][2] The incorporation of PEG linkers can enhance the solubility and stability of hydrophobic drugs, prolong circulation half-life, and modulate the pharmacokinetic and pharmacodynamic profiles of the resulting conjugates.[3][4]
The Ald-CH2-PEG10-Boc linker is a heterobifunctional molecule designed for precise and controlled bioconjugation. It features three key components:
-
An aldehyde (Ald) group for covalent attachment to molecules bearing amine or hydrazide functionalities.
-
A ten-unit polyethylene (B3416737) glycol (PEG10) chain that acts as a hydrophilic spacer.
-
A tert-butyloxycarbonyl (Boc)-protected amine , which allows for subsequent orthogonal conjugation after deprotection.
This guide provides a comprehensive overview of the critical role of the PEG10 moiety within the this compound linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation bioconjugates.
The Specific Role of the PEG10 Moiety
The ten-unit polyethylene glycol chain in the this compound linker is not merely an inert spacer but an active contributor to the overall performance of the bioconjugate. Its length and composition have a profound impact on several key parameters:
Enhancing Solubility and Stability
A significant challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of the cytotoxic payloads or small molecule inhibitors.[2] The hydrophilic nature of the PEG10 chain can significantly improve the solubility of the entire conjugate, mitigating aggregation issues and facilitating formulation and administration. Furthermore, the flexible PEG chain can shield the payload from the surrounding microenvironment, protecting it from enzymatic degradation and enhancing its stability in biological fluids.
Modulating Pharmacokinetics and In Vivo Efficacy
The length of the PEG linker has a direct impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a prolonged circulation half-life. This extended exposure can result in greater accumulation of the therapeutic agent at the target site, thereby enhancing in vivo efficacy. However, an excessively long PEG chain can sometimes lead to decreased potency, representing a critical trade-off that must be optimized for each specific application.
Optimizing Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG10 linker are critical for achieving the optimal orientation and proximity of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the proteins together. Studies have suggested that a 10-unit PEG linker can provide a favorable balance of length and flexibility for robust ternary complex formation.
Quantitative Data on the Impact of PEG Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of both ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Linker Type | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Circulation Half-Life (t1/2, h) | Reference |
| No PEG | ~4 | 1.5 | 60 | 20 | |
| PEG4 | ~4 | 5.8 | 75 | 48 | |
| PEG10 | ~4 | 10.2 | 90 | 120 | |
| PEG24 | ~4 | 15.1 | 85 | 150 |
Note: The data presented is a representative compilation from multiple sources and may not be from a single head-to-head study. The specific values can vary depending on the antibody, payload, and target.
Table 2: Impact of PEG Linker Length on PROTAC Performance
| Linker Type | Ternary Complex Stability (Arbitrary Units) | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PEG2 | 0.8 | 55 | 70 | 1.2 | |
| PEG4 | 1.2 | 25 | 85 | 2.5 | |
| PEG8-12 | 1.5 | 10 | >95 | 3.1 | |
| PEG18 | 1.1 | 30 | 80 | 2.8 |
Note: The data presented is a representative compilation from multiple sources and may not be from a single head-to-head study. The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a generic heterobifunctional aldehyde-PEG-Boc linker and a protocol for its conjugation to a hydrazide-modified protein.
Synthesis of a Heterobifunctional Aldehyde-PEG-Boc Linker
This protocol describes a general method for the synthesis of an aldehyde-PEG-Boc linker.
Materials:
-
Boc-NH-PEGn-OH
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve Boc-NH-PEGn-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin periodinane (1.2 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Ald-CH2-PEGn-Boc linker.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conjugation of this compound to a Hydrazide-Modified Protein
This protocol outlines the conjugation of the aldehyde-functionalized PEG linker to a protein containing a hydrazide group, which can be introduced through chemical modification or genetic incorporation of a non-canonical amino acid.
Materials:
-
This compound
-
Hydrazide-modified protein
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Aniline (B41778) (as a catalyst, optional)
-
Desalting column or dialysis cassette for purification
-
DMSO or DMF for dissolving the linker
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Buffer exchange the hydrazide-modified protein into the conjugation buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 10- to 50-fold) is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle agitation.
-
Monitor the progress of the conjugation reaction by SDS-PAGE or mass spectrometry.
-
Purify the resulting conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.
-
Characterize the final conjugate to determine the degree of labeling and confirm its integrity.
Mandatory Visualizations
The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows related to the use of the this compound linker.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for bioconjugate development.
Caption: Key properties influenced by the PEG10 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of the Aldehyde Functional Group in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Aldehyde in Bioconjugation
The aldehyde functional group has emerged as a powerful and versatile chemical handle in the field of bioconjugation. Its unique reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles under mild, biocompatible conditions. This has led to its widespread application in the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the creation of advanced biomaterials. This guide provides a comprehensive overview of the core chemistries involving aldehydes in bioconjugation, methods for their introduction into biomolecules, and detailed experimental protocols for key reactions.
One of the primary advantages of using aldehydes in bioconjugation is their bioorthogonality; they are generally absent in biological systems, which minimizes off-target reactions.[1] Aldehydes can be introduced into proteins and other biomolecules with high site-specificity, offering precise control over the location of conjugation. This is a significant improvement over traditional methods that often target abundant functional groups like amines, leading to heterogeneous products.[2]
This technical guide will delve into the most prominent aldehyde-based bioconjugation reactions, including reductive amination, oxime ligation, and hydrazone ligation. We will also explore enzymatic and chemical methods for the site-specific introduction of aldehyde functionalities. Quantitative data on reaction kinetics and conjugate stability are presented in structured tables for easy comparison, and detailed experimental protocols are provided for key methodologies.
Core Bioconjugation Chemistries Involving Aldehydes
The reactivity of the aldehyde carbonyl group with various nucleophiles forms the basis of its utility in bioconjugation. The most common reactions involve the formation of imines, which can be further stabilized, or the formation of more stable oxime and hydrazone linkages.
Reductive Amination
Reductive amination is a classic method for conjugating molecules containing an aldehyde to primary amines, such as the lysine (B10760008) residues on a protein.[3] The reaction proceeds in two steps: the initial formation of a Schiff base (an imine), which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[3][4] This method is widely used for conjugating carbohydrates to proteins.
Oxime and Hydrazone Ligation
Oxime and hydrazone ligations involve the reaction of an aldehyde with an aminooxy or hydrazide group, respectively, to form a stable C=N bond. These reactions are highly chemoselective and can be performed under mild, aqueous conditions. Aniline (B41778) and its derivatives can act as catalysts to significantly accelerate the rate of these ligations, especially at neutral pH.
Oxime Ligation: The reaction between an aldehyde and an aminooxy group forms an oxime linkage. Oximes are generally more stable to hydrolysis than hydrazones, making them suitable for applications requiring long-term stability in vivo.
Hydrazone Ligation: The reaction between an aldehyde and a hydrazide forms a hydrazone linkage. While generally less stable than oximes, the tunable stability of hydrazones can be advantageous for applications such as drug delivery, where controlled release of a payload is desired.
A more recent advancement is the Hydrazino-Pictet-Spengler (HIPS) ligation, which proceeds rapidly at near-neutral pH and forms a highly stable carbon-carbon bond, offering enhanced stability in plasma compared to traditional oxime and hydrazone linkages.
Quantitative Data Presentation
The efficiency and stability of bioconjugation reactions are critical for their successful application. The following tables summarize key quantitative data for various aldehyde-based bioconjugation reactions.
Table 1: Comparative Reaction Kinetics of Aldehyde-Based Bioconjugation
| Reaction Type | Aldehyde/Ketone | Nucleophile | Catalyst | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| Oxime Ligation | Benzaldehyde | Aminooxyacetyl-peptide | 100 mM Aniline | 7.0 | 8.2 ± 1.0 | |
| Hydrazone Ligation | Benzaldehyde | 6-Hydrazinopyridyl-peptide | 100 mM Aniline | 7.0 | >100 | |
| Hydrazone Ligation | Various Aldehydes | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 0.23–208 | |
| Hydrazone Ligation | Formaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 22.8 ± 0.9 | |
| Hydrazone Ligation | Acetaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 11.9 ± 0.5 | |
| Hydrazone Ligation | Benzaldehyde | 2-(dimethylamino)ethylhydrazine (DMAEH) | None | 7.0 | 17.6 ± 0.6 | |
| Thiazolidine Formation | 4-Thiobenzaldehyde | N-terminal Cysteine | None | 4.5 | Slow (hours to days) | |
| HIPS Ligation | Benzyloxyacetaldehyde | HIPS indole | None | 6.0 | Not explicitly stated, but rapid |
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Type | Formation Reaction | Conditions for Stability Measurement | Half-life (t₁/₂) | Reference(s) |
| Oxime | Aldehyde + Aminooxy | pD 7.0 | ~1000 hours (extrapolated) | |
| Methylhydrazone | Aldehyde + Methylhydrazine | pD 7.0 | ~1.6 hours | |
| Acetylhydrazone | Aldehyde + Acetylhydrazine | pD 7.0 | ~3.3 hours | |
| Semicarbazone | Aldehyde + Semicarbazide | pD 7.0 | ~6.25 hours | |
| HIPS Ligation Product | Aldehyde + HIPS Indole | Human Plasma | >5 days | |
| Oxime (in plasma) | Aldehyde + Aminooxy | Human Plasma | ~1 day |
Methods for Introducing Aldehyde Functionality
The ability to introduce an aldehyde group at a specific site on a biomolecule is crucial for controlled bioconjugation. Both chemical and enzymatic methods have been developed for this purpose.
Chemical Methods
Periodate (B1199274) Oxidation of Glycans: Mild oxidation of cis-diols in carbohydrate moieties of glycoproteins with sodium periodate (NaIO₄) is a common method to generate aldehyde groups. This method often targets sialic acid residues, which are typically located on the periphery of glycoproteins, away from the protein's active site.
Enzymatic Methods: The Aldehyde Tag
The "aldehyde tag" is a short peptide sequence (e.g., LCTPSR) that can be genetically encoded into a protein of interest. The formylglycine-generating enzyme (FGE) recognizes this sequence and oxidizes the cysteine residue to a formylglycine (fGly), which contains a reactive aldehyde group. This chemoenzymatic approach allows for the site-specific introduction of an aldehyde at virtually any position within a protein.
Experimental Protocols
The following are detailed protocols for key experiments in aldehyde-based bioconjugation.
Protocol 1: Periodate Oxidation of Glycoproteins for Hydrazide Labeling
This protocol describes the generation of aldehyde groups on a glycoprotein (B1211001) via periodate oxidation, followed by labeling with a hydrazide-functionalized probe.
Materials:
-
Glycoprotein (e.g., antibody) solution (5 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)
-
Desalting column (e.g., Sephadex G-25)
-
Hydrazide-functionalized probe (e.g., Biotin-Hydrazide, 50 mM in DMSO)
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Glycoprotein Preparation: Prepare the glycoprotein solution in Oxidation Buffer.
-
Periodate Oxidation:
-
To 1 mL of the glycoprotein solution, add 1 mL of the 20 mM NaIO₄ solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Purification:
-
Stop the reaction and remove excess periodate by passing the solution through a desalting column equilibrated with Labeling Buffer.
-
-
Hydrazide Labeling:
-
To the purified, oxidized glycoprotein solution, add the hydrazide probe solution to a final concentration of 1-5 mM.
-
Incubate for 2 hours at room temperature.
-
-
Final Purification:
-
Remove excess hydrazide probe by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Reductive Amination of Bovine Serum Albumin (BSA) with an Oligosaccharide
This protocol is an improved method for the direct coupling of a carbohydrate to a protein via reductive amination.
Materials:
-
Bovine Serum Albumin (BSA) solution (150 mg/mL)
-
Sodium borate (B1201080) buffer (400 mM, pH 8.5)
-
Sodium sulfate (B86663) solution (3 M)
-
Oligosaccharide solution (20 mM)
-
Sodium cyanoborohydride (NaBH₃CN) solution (3 M, freshly prepared)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
BSA solution (2 µL)
-
Sodium borate buffer (5.5 µL)
-
Sodium sulfate solution (3.7 µL)
-
Oligosaccharide solution (3.3 µL)
-
Deionized water (5.3 µL)
-
NaBH₃CN solution (2.2 µL)
-
-
Incubation:
-
Cap the tube and incubate in a thermal cycler at 56°C for 96 hours with a heated lid.
-
-
Purification:
-
Purify the resulting glycoconjugate using a desalting column or dialysis to remove unreacted sugar and reagents.
-
Protocol 3: Expression and Labeling of an Aldehyde-Tagged Protein in E. coli
This protocol describes the co-expression of a protein with an aldehyde tag and FGE in E. coli, followed by labeling with a hydrazide probe.
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid for the aldehyde-tagged protein (e.g., in pET vector with an affinity tag)
-
Expression plasmid for FGE
-
LB media and appropriate antibiotics
-
IPTG for induction
-
Lysis, Wash, and Elution buffers for affinity chromatography
-
Labeling Buffer: 100 mM MES or Sodium Acetate, pH 5.5
-
Hydrazide probe stock solution (e.g., 50 mM in DMSO)
-
Aniline stock solution (optional catalyst, e.g., 1 M in DMSO)
Procedure:
-
Protein Expression and Purification:
-
Co-transform E. coli BL21(DE3) cells with the aldehyde-tagged protein plasmid and the FGE plasmid.
-
Grow the cells and induce protein expression with IPTG.
-
Harvest the cells, lyse them, and purify the aldehyde-tagged protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).
-
-
Protein Labeling:
-
Exchange the purified protein into the Labeling Buffer using a desalting column.
-
Add the hydrazide probe to the protein solution to a final concentration of 1-2 mM.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at 37°C or overnight at room temperature.
-
-
Final Purification:
-
Remove excess probe and catalyst by passing the reaction mixture through a desalting column.
-
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and reaction mechanisms.
Caption: Experimental workflow for glycoprotein labeling via periodate oxidation and hydrazide ligation.
Caption: Workflow for site-specific protein labeling using the aldehyde tag technology.
Caption: Core aldehyde bioconjugation reaction mechanisms.
Applications in Research and Drug Development
The versatility of aldehyde-based bioconjugation has led to its adoption in a wide range of applications.
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies using aldehyde chemistry allows for the production of homogeneous ADCs with improved therapeutic windows. The aldehyde tag technology, in particular, enables precise control over the drug-to-antibody ratio (DAR) and the site of conjugation.
-
Protein Labeling and Imaging: Aldehyde-functionalized proteins can be readily labeled with fluorescent dyes, biotin, or other probes for use in various imaging and detection assays, including single-molecule imaging.
-
Biomaterials and Surface Modification: The stable linkages formed by aldehyde-based chemistries are ideal for immobilizing proteins onto surfaces for applications in biosensors, microarrays, and other biomaterials.
Conclusion
The aldehyde functional group offers a powerful and versatile platform for the site-specific modification of biomolecules. The development of robust ligation chemistries, coupled with efficient methods for introducing aldehydes into proteins and other biopolymers, has significantly advanced the field of bioconjugation. The ability to create well-defined, homogeneous bioconjugates is of paramount importance for the development of next-generation protein therapeutics, diagnostics, and research tools. This guide has provided a comprehensive overview of the core principles, quantitative data, and detailed protocols necessary for the successful implementation of aldehyde-based bioconjugation strategies. As the field continues to evolve, we can expect to see even more innovative applications of this versatile chemical handle.
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Boc Protection in Ald-CH2-PEG10-Boc: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, Ald-CH2-PEG10-Boc, is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery. This technical guide provides an in-depth analysis of the core functionalities of this linker, with a specific focus on the indispensable role of the tert-Butyloxycarbonyl (Boc) protecting group. We will explore the strategic importance of each molecular component—the aldehyde (Ald), the polyethylene (B3416737) glycol (PEG) spacer, and the Boc-protected amine—in the context of a modular and controlled PROTAC synthesis workflow. This guide will further provide detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key chemical transformations and biological pathways to empower researchers in the rational design and synthesis of novel PROTAC-based therapeutics.
Introduction to this compound: A Bifunctional PROTAC Linker
This compound is a versatile chemical tool designed for the stepwise synthesis of PROTACs. PROTACs are chimeric molecules that consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The structure of this compound is tailored for this purpose, featuring:
-
An aldehyde (Ald) group: A reactive handle for conjugation to one of the PROTAC's ligands.
-
A polyethylene glycol (PEG) chain with 10 repeating units (PEG10) : A spacer that provides desirable physicochemical properties.
-
A tert-Butyloxycarbonyl (Boc) protected amine : A latent reactive group for conjugation to the second ligand.
The strategic inclusion of the Boc protecting group is paramount, as it allows for a controlled, sequential conjugation strategy, preventing unwanted side reactions and ensuring the precise assembly of the final PROTAC molecule.
The Core Components: Function and Significance
The Aldehyde Group: A Reactive Handle for Bioconjugation
The terminal aldehyde group serves as an electrophilic site for conjugation with a nucleophilic primary amine, typically present on the POI ligand or the E3 ligase ligand. This reaction, known as Schiff base formation or imine formation, is a cornerstone of bioconjugation chemistry.[5] The reaction proceeds under mild, often acidic, conditions to form a C=N double bond (an imine). For increased stability, the resulting imine can be subsequently reduced to a stable secondary amine through a process called reductive amination.
The PEG10 Spacer: Optimizing Physicochemical Properties
The polyethylene glycol (PEG) linker is not merely a spacer; it plays a crucial role in the overall properties of the PROTAC. The PEG10 chain imparts several advantageous characteristics:
-
Enhanced Solubility: PEG is a hydrophilic polymer that can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule.
-
Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. The 10-unit PEG chain provides a specific length that can be optimal for certain POI-E3 ligase pairs.
The Boc Protecting Group: Enabling Sequential Synthesis
The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its primary purpose is to temporarily mask the nucleophilicity and reactivity of the amine group at one end of the linker. This is essential for preventing:
-
Self-polymerization: Reaction of the amine of one linker molecule with the aldehyde of another.
-
Uncontrolled conjugation: Premature reaction of the amine during the first conjugation step.
The key feature of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily and cleanly removable under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid lability allows for the selective deprotection of the amine after the aldehyde has been conjugated, enabling the second conjugation step to proceed in a controlled manner.
The Purpose of Boc Protection: A Strategic Overview
The use of a Boc-protected amine in conjunction with a reactive aldehyde on the same linker molecule facilitates a robust and modular approach to PROTAC synthesis. The overall strategy is as follows:
-
First Conjugation: The aldehyde end of the linker is reacted with a primary amine on the first binding moiety (either the POI ligand or the E3 ligase ligand) via Schiff base formation, followed by reductive amination for a stable linkage. The Boc group remains intact during this step, protecting the amine on the other end of the linker.
-
Boc Deprotection: The Boc group is selectively removed under acidic conditions to expose the free primary amine on the PEG linker.
-
Second Conjugation: The newly deprotected amine is then reacted with the second binding moiety, typically through an amide bond formation with a carboxylic acid group on the second ligand, to complete the synthesis of the heterobifunctional PROTAC.
This sequential approach provides precise control over the assembly of the PROTAC, ensuring that the correct ligands are attached at the intended positions and minimizing the formation of undesired byproducts.
Quantitative Data for Reaction Optimization
The efficiency of both the deprotection and conjugation steps is critical for the overall yield and purity of the final PROTAC. The following tables provide a summary of typical reaction conditions and outcomes to aid in the optimization of these processes.
Table 1: Comparison of Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp | 0.5 - 4 hours | Highly effective, volatile (easy removal) | Corrosive, can cause side reactions with sensitive functional groups |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, Room Temp | 1 - 12 hours | Cost-effective, readily available | Can be less selective, potential for chlorinated byproducts |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric amount in EtOAc, 50-60 °C | Variable, typically a few hours | Milder acid, can be crystalline | Requires heating, may not be suitable for all substrates |
A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides. This suggests that the choice of solvent and TFA concentration can significantly impact the outcome.
Table 2: Influence of pH on Schiff Base Formation
| pH | Reaction Rate | Rationale |
|---|---|---|
| < 4 | Decreases | The amine nucleophile is protonated and non-reactive. |
| 4 - 5 | Optimal | Sufficient acid to catalyze the reaction without excessive protonation of the amine. |
| > 6 | Decreases | Insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group. |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in utilizing this compound for PROTAC synthesis. These should be optimized for specific substrates.
Protocol 1: Boc Deprotection of the Amine-PEG Linker
Materials:
-
Boc-protected amine-PEG linker (e.g., this compound after conjugation at the aldehyde end)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. On TLC, the deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To obtain the free amine from its TFA salt, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the cessation of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG linker.
Protocol 2: Reductive Amination for Aldehyde Conjugation
Materials:
-
This compound
-
Amine-containing molecule (Ligand 1)
-
Methanol (MeOH) or other suitable solvent
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound and a slight excess (1.1-1.2 equivalents) of the amine-containing Ligand 1 in methanol.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.
-
Add the reducing agent (NaBH₃CN or STAB, typically 1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for an additional 2-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of water or a dilute acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative HPLC.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical structures, workflows, and biological mechanisms relevant to the use of this compound in PROTAC development.
Caption: Chemical Structure of this compound. Note: An illustrative image would be placed here.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Mechanism of Imine Formation (Schiff Base).
Caption: PROTAC-Mediated Protein Degradation Pathway.
Conclusion
The Boc protecting group in this compound is not merely a passive component but a strategic element that is fundamental to the successful and efficient synthesis of PROTACs. By enabling a controlled, sequential approach to the conjugation of two distinct biological ligands, it ensures high yields and purity of the final product. Understanding the interplay between the aldehyde, the PEG linker, and the Boc-protected amine, along with the optimization of the associated chemical reactions, is crucial for researchers and drug developers aiming to harness the therapeutic potential of targeted protein degradation. This guide provides the foundational knowledge, practical protocols, and conceptual frameworks necessary to effectively utilize this powerful bifunctional linker in the advancement of novel PROTAC-based medicines.
References
Ald-CH2-PEG10-Boc: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. At the heart of the most prominent TPD strategy, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The chemical nature, length, and flexibility of the linker are paramount in dictating the efficacy of a PROTAC. Ald-CH2-PEG10-Boc is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker that has garnered significant interest in the design and synthesis of PROTACs. This technical guide provides a comprehensive overview of this compound, its mechanism of action within a PROTAC, and general methodologies for its incorporation and evaluation in targeted protein degradation studies.
Core Concepts of PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][2]
The linker plays a crucial role in this process. Its length and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which in turn influences the efficiency of ubiquitination and degradation. PEG-based linkers, such as this compound, are frequently employed due to their ability to enhance the solubility and cell permeability of the resulting PROTAC molecule.[3]
This compound: Structure and Properties
This compound is a heterobifunctional linker characterized by a polyethylene glycol chain of ten ethylene (B1197577) glycol units. At one terminus, it features an aldehyde (Ald) group, and at the other, a tert-butyloxycarbonyl (Boc)-protected amine.
| Property | Value |
| CAS Number | 2353410-05-4[4][5] |
| Molecular Formula | C27H52O13 |
| Molecular Weight | 584.69 g/mol |
| Functional Groups | Aldehyde (-CHO), Boc-protected amine (-NHBoc) |
| Spacer | 10-unit polyethylene glycol (PEG10) |
The aldehyde group provides a reactive handle for conjugation to a corresponding nucleophile, such as an aminooxy or hydrazide group, on one of the PROTAC ligands. The Boc-protected amine offers a stable, protected amine that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, typically through an amide bond formation. This orthogonal reactivity allows for a controlled, stepwise synthesis of the PROTAC molecule.
Experimental Protocols
Synthesis of a PROTAC using this compound (General Workflow)
This protocol describes a general strategy for synthesizing a PROTAC where one ligand contains a carboxylic acid and the other presents a nucleophile (e.g., an aminooxy group) for reaction with the aldehyde.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid
-
E3 ligase ligand with an aminooxy group
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Deprotection of the Boc group: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Amide Coupling: Dissolve the deprotected linker and the target protein ligand (with a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification of the Intermediate: Purify the resulting intermediate (Linker-Target Ligand) by preparative HPLC.
-
Oxime Formation: Dissolve the purified intermediate in a suitable solvent (e.g., a mixture of methanol (B129727) and water). Add the E3 ligase ligand containing an aminooxy group. Adjust the pH to approximately 4-5 using an appropriate buffer or acid. Stir the reaction at room temperature for several hours to overnight. Monitor the formation of the final PROTAC by LC-MS.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity. Characterize the final compound by NMR and high-resolution mass spectrometry.
Cellular Assays for PROTAC Evaluation
1. Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein upon PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
2. Cell Viability and Cytotoxicity Assays
These assays are crucial to assess the effect of the PROTAC on cell health.
Materials:
-
Cultured cells
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in 96-well plates and treat with a range of PROTAC concentrations for a desired time period.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Synthesis Workflow
Caption: A representative synthetic route for a PROTAC using this compound.
Conclusion
This compound represents a valuable tool in the development of PROTACs for targeted protein degradation. Its heterobifunctional nature allows for controlled and versatile synthesis, while the PEG spacer can impart favorable physicochemical properties to the final PROTAC molecule. While specific examples of its application with corresponding quantitative data remain to be broadly published, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to incorporate this promising linker into their TPD programs. The continued exploration and optimization of linkers like this compound will undoubtedly play a critical role in advancing the field of targeted protein degradation and bringing new therapeutic options to patients.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Ald-CH2-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Ald-CH2-PEG10-Boc
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. The this compound linker is a versatile building block for PROTAC synthesis, offering several advantages:
-
Polyethylene Glycol (PEG) Spacer: The 10-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
Aldehyde Functionality: The aldehyde group provides a reactive handle for conjugation with an amine-containing ligand (either the POI ligand or the E3 ligase ligand) through reductive amination.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled synthesis strategy. It can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling with the second ligand.
This document provides detailed protocols for the synthesis of a PROTAC using the this compound linker, along with representative data and visualizations to guide researchers in their drug discovery efforts.
Data Presentation
The following tables summarize representative quantitative data for a two-step PROTAC synthesis using an aldehyde-PEG linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.
Table 1: Reductive Amination of this compound with an Amine-Containing Ligand
| Step | Reactants | Product | Solvent | Reducing Agent | Reaction Time (h) | Representative Yield (%) | Representative Purity (LC-MS, %) |
| 1 | This compound, Amine-Ligand 1 | Ligand 1-PEG10-Boc | DCM/MeOH | NaBH(OAc)₃ | 4-12 | 60-80 | >90 |
Table 2: Deprotection and Final Coupling to Form the PROTAC
| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Representative Yield (%) | Representative Purity (HPLC, %) |
| 2a | Ligand 1-PEG10-Boc | Ligand 1-PEG10-NH₂ | TFA, DCM | DCM | 1-2 | >95 (crude) | - |
| 2b | Ligand 1-PEG10-NH₂, Carboxylic Acid-Ligand 2 | Final PROTAC | HATU, DIPEA | DMF | 2-4 | 40-60 | >98 |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with an Amine-Containing Ligand
This protocol describes the coupling of the aldehyde functionality of the linker with a primary or secondary amine on one of the PROTAC ligands.
Materials:
-
This compound
-
Amine-containing ligand (e.g., warhead or E3 ligase ligand)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected PROTAC intermediate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for the final coupling step.
Materials:
-
Boc-protected PROTAC intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine-TFA salt is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final coupling of the deprotected amine with a carboxylic acid-functionalized ligand.
Materials:
-
Amine-TFA salt from Protocol 2
-
Carboxylic acid-containing ligand (e.g., E3 ligase ligand or warhead)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-TFA salt from Protocol 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.
Visualizations
The following diagrams illustrate the key processes in PROTAC synthesis and function.
Caption: A typical workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Application Notes and Protocols for Ald-CH2-PEG10-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Ald-CH2-PEG10-Boc is a heterobifunctional linker designed for the development of ADCs with enhanced properties.
This molecule features three key components:
-
An aldehyde (Ald) group for site-specific conjugation to an antibody.
-
A 10-unit polyethylene (B3416737) glycol (PEG10) spacer to improve hydrophilicity and pharmacokinetic properties.
-
A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for a sequential conjugation strategy.
These application notes provide a comprehensive guide to the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visual workflows.
Core Principles and Advantages
The strategic design of the this compound linker offers several advantages in ADC development:
-
Site-Specific Conjugation: The aldehyde group can be reacted with an aminooxy- or hydrazide-functionalized payload. For a highly homogeneous ADC, the aldehyde can be enzymatically generated at a specific site on the antibody using "aldehyde tag" technology. This technology involves the formylglycine-generating enzyme (FGE), which oxidizes a cysteine in a specific peptide sequence (CxPxR) to a formylglycine residue containing a reactive aldehyde. This site-specific conjugation leads to a defined drug-to-antibody ratio (DAR) and improved batch-to-batch consistency.
-
Enhanced Pharmacokinetics: The hydrophilic PEG10 linker can increase the ADC's solubility, reduce aggregation, and prolong its circulation half-life. This can lead to improved tumor accumulation and a better therapeutic window. The PEG spacer can also shield the hydrophobic payload, potentially reducing immunogenicity.
-
Controlled, Sequential Conjugation: The Boc-protected amine allows for a two-step conjugation process. First, the payload can be attached to the linker after deprotection of the Boc group. Subsequently, the aldehyde end of the linker-payload construct can be conjugated to the antibody. This modular approach provides greater control over the synthesis and purification of the final ADC.
Data Presentation
The inclusion of a PEG linker, such as PEG10, can significantly impact the biophysical and pharmacological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While specific data for this compound is not extensively published, the data for a 10 kDa PEG linker provides a valuable reference.
Table 1: Impact of PEG Linker on ADC Pharmacokinetics and In Vivo Efficacy
| Parameter | ADC without PEG Linker | ADC with 10 kDa PEG Linker | Fold Change | Reference |
| Circulation Half-Life (t½) | ~2.5 hours | ~11.2 hours | 4.5x increase | [1][2] |
| In Vitro Cytotoxicity (IC50) | ~0.5 nM | ~11.25 nM | 22.5x decrease | [1][2] |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 20.0 mg/kg | 4x increase | [1] |
| In Vivo Tumor Growth Inhibition | Less effective | More effective | - |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Temperature | Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to Room Temp | 1-2 hours | |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | Room Temp | 1-4 hours |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using the this compound linker. Optimization may be required based on the specific antibody, payload, and experimental setup.
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes the synthesis of an ADC in two main stages: 1) Preparation of the linker-payload conjugate, and 2) Conjugation to the antibody.
Materials:
-
This compound
-
Aminooxy- or hydrazide-functionalized cytotoxic payload
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS, as a scavenger, optional)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Antibody with an aldehyde tag (enzymatically generated formylglycine)
-
Phosphate-buffered saline (PBS), pH 6.5-7.4
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Amicon Ultra centrifugal filter units (or equivalent)
Step 1: Preparation of the Aminooxy-PEG10-Aldehyde Linker (Boc Deprotection)
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 50% (v/v). If the payload is sensitive to acid, a lower concentration of TFA (e.g., 20%) can be tested.
-
(Optional) Add a scavenger such as TIS (5% v/v) to prevent side reactions if the payload contains sensitive functional groups.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker, Ald-CH2-PEG10-NH2.
Step 2: Conjugation of the Deprotected Linker to the Cytotoxic Payload
This step will depend on the reactive group on your payload. The following is an example for a payload with a carboxylic acid group, which will be activated to an NHS ester before reacting with the amine of the deprotected linker.
-
Activate the carboxylic acid group of the payload by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add the deprotected Ald-CH2-PEG10-NH2 linker to the activated payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
-
Monitor the formation of the linker-payload conjugate by LC-MS.
-
Purify the linker-payload conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Step 3: Conjugation of the Linker-Payload to the Aldehyde-Tagged Antibody
-
Prepare the aldehyde-tagged antibody in a suitable buffer, such as PBS at pH 6.5-7.0. The antibody concentration should typically be in the range of 1-10 mg/mL.
-
Add the purified aminooxy- or hydrazide-functionalized linker-payload to the antibody solution. A 5- to 10-fold molar excess of the linker-payload over the antibody is a good starting point.
-
Incubate the reaction mixture at room temperature or 4°C for 2-16 hours with gentle mixing.
-
Monitor the conjugation reaction by LC-MS or HIC-HPLC to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, purify the ADC from the excess linker-payload and other reagents using a desalting column or SEC.
-
Concentrate the purified ADC and exchange the buffer to a suitable formulation buffer using centrifugal filter units.
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will be resolved as separate peaks. The average DAR can be calculated from the relative peak areas.
2. Purity and Aggregation Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is used to assess the purity and extent of aggregation of the ADC.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: PBS, pH 7.4
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram should show a major peak corresponding to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of an ADC.
-
Seed target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.
-
Remove the medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Mandatory Visualizations
References
Application Notes and Protocols for the Reaction of Ald-CH2-PEG10-Boc with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG10-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4][5] This linker features three key components:
-
An aldehyde group (Ald) for covalent conjugation to primary amines via reductive amination.
-
A hydrophilic 10-unit polyethylene (B3416737) glycol (PEG10) spacer to enhance solubility and provide spatial separation between conjugated molecules.
-
A tert-butyloxycarbonyl (Boc) protected amine which allows for subsequent, orthogonal deprotection and further functionalization.
This document provides detailed protocols for the reaction of this compound with primary amines and the subsequent deprotection of the Boc group, a common workflow in the synthesis of complex bioconjugates like PROTACs.
Reaction Principle and Signaling Pathway
The primary reaction of this compound with a primary amine is a reductive amination . This two-step process involves the initial formation of an imine (Schiff base) intermediate, which is then reduced to a stable secondary amine. This is a widely used and robust method for forming carbon-nitrogen bonds.
Following the successful conjugation, the Boc protecting group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine is then available for subsequent coupling reactions, for instance, to an E3 ligase ligand in the assembly of a PROTAC.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the utilization of this compound. Note that specific yields and reaction times may vary depending on the substrate and precise reaction conditions.
Table 1: Reductive Amination Reaction Parameters
| Parameter | Value |
| Molar Ratio (Linker:Amine) | 1.2 : 1 |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 4-16 hours |
| Typical Yield | 70-90% |
Table 2: Boc Deprotection Reaction Parameters
| Parameter | Value |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% (quantitative) |
Experimental Protocols
Protocol 1: Reductive Amination of a Primary Amine with this compound
This protocol describes the general procedure for conjugating the aldehyde linker to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a ligand for a protein of interest)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (a few drops) can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
If using DCM, separate the organic layer. If using DMF, dilute the reaction mixture with ethyl acetate (B1210297) and then wash with water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure conjugate.
Protocol 2: Boc Deprotection of the Conjugated Linker
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 equivalent) in DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). For example, a 1:1 mixture of DCM and TFA can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 times).
-
The resulting amine (as a TFA salt) can often be used directly in the next step without further purification. If the free amine is required, a neutralization step with a non-nucleophilic base (e.g., DIPEA) can be performed.
Logical Workflow Diagram
The following diagram illustrates the logical steps from starting materials to the final functionalized conjugate, ready for a subsequent reaction.
References
Application Notes and Protocols for Boc Deprotection of Ald-CH2-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug delivery. Its widespread use is attributed to its stability under a broad range of chemical conditions and its facile removal under mild acidic conditions.[1][2] This document provides detailed application notes and protocols for the efficient deprotection of the Boc group from Ald-CH2-PEG10-Boc, a heterobifunctional linker possessing a terminal aldehyde and a Boc-protected amine connected by a polyethylene (B3416737) glycol (PEG) spacer. The resulting deprotected compound, Ald-CH2-PEG10-NH2, is a valuable building block for the conjugation of biomolecules.
The protocols outlined herein focus on two of the most common and effective reagents for Boc deprotection: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.[1][2] This guide includes a summary of reaction conditions, detailed experimental procedures, methods for reaction monitoring, and potential side reactions to consider.
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[3]
Figure 1: Boc Deprotection Reaction Scheme.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Boc deprotection of amine-containing compounds using TFA and HCl in dioxane. These serve as a starting point for the optimization of the deprotection of this compound.
Table 1: General Reaction Conditions for Boc Deprotection with Trifluoroacetic Acid (TFA)
| Parameter | Recommended Condition | Notes |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | Higher concentrations can lead to faster reactions but may increase the risk of side reactions. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting at 0 °C can help control any initial exotherm. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by TLC or LC-MS to determine completion. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions. |
Table 2: General Reaction Conditions for Boc Deprotection with HCl in Dioxane
| Parameter | Recommended Condition | Notes |
| HCl Concentration | 4M solution in 1,4-Dioxane (B91453) | Commercially available and widely used for efficient deprotection. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for complete deprotection. |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress by TLC or LC-MS. |
| Solvent | 1,4-Dioxane | Anhydrous solvent is preferred. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the deprotection of the Boc group using a solution of TFA in DCM.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50%).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Work-up (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected Ald-CH2-PEG10-NH2.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol outlines the use of a commercially available solution of 4M HCl in 1,4-dioxane for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane (if dilution is needed)
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Centrifuge (optional)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution to the flask while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation. Add the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitated product (the hydrochloride salt of the amine) by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
If the free amine is required, the hydrochloride salt can be neutralized following a similar basic work-up as described in Protocol 1.
Reaction Monitoring and Characterization
Consistent monitoring is crucial to ensure complete deprotection while minimizing potential side reactions.
-
Thin Layer Chromatography (TLC): The deprotected amine product will be more polar than the Boc-protected starting material and thus will have a lower Rf value on a silica (B1680970) gel plate. A suitable eluent system would be a mixture of DCM and methanol. The spots can be visualized using a ninhydrin (B49086) stain, which is specific for primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Potential Side Reactions and Considerations
-
Aldehyde Stability: While aldehydes are generally stable to the acidic conditions used for Boc deprotection, prolonged exposure or very harsh conditions could potentially lead to side reactions such as acetal (B89532) formation if alcohols are present. It has been shown that N-Boc N,O-acetals can be used to protect aldehydes and are cleaved under acidic conditions to regenerate the aldehyde, suggesting that the aldehyde moiety should be compatible with these deprotection methods.
-
PEG Chain Stability: The ether linkages in the PEG chain are generally stable to the mild acidic conditions used for Boc deprotection.
-
tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate electron-rich aromatic residues if present in the molecule. The use of scavengers like triisopropylsilane (B1312306) (TIS) or water can mitigate this, although for this compound, this is unlikely to be a concern.
Experimental Workflow and Logic Diagram
The following diagrams illustrate the general workflow for the Boc deprotection of this compound and the subsequent bioconjugation logic.
Figure 2: Experimental Workflow for Boc Deprotection.
Figure 3: Bioconjugation Logic using Deprotected Linker.
References
Application Notes and Protocols for the Synthesis of a PROTAC Using Ald-CH2-PEG10-Boc and a Pomalidomide-Based E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker is a critical element in PROTAC design, as its length, flexibility, and chemical properties significantly influence the stability and geometry of the ternary complex, thereby affecting the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and provide the necessary flexibility for optimal ternary complex formation.
This document provides detailed application notes and protocols for the synthesis and characterization of a model PROTAC. The synthesis involves the conjugation of a bifunctional linker, Ald-CH2-PEG10-Boc, with an amine-functionalized pomalidomide (B1683931), a widely used ligand for the Cereblon (CRBN) E3 ligase. The aldehyde functionality of the linker allows for a straightforward and efficient coupling to the amine group of the E3 ligase ligand via reductive amination. The Boc-protected amine on the other end of the linker is then deprotected to allow for subsequent conjugation to a POI ligand.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The synthesized PROTAC will simultaneously bind to the target protein (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-NH-CH2-PEG10-Boc
This protocol describes the synthesis of the E3 ligase ligand-linker conjugate via reductive amination.
Workflow:
Materials:
-
This compound
-
Amine-functionalized Pomalidomide (e.g., 4-(2-aminoethoxy)pomalidomide)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amine-functionalized pomalidomide (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 4:1 v/v).
-
Addition of Linker: To the solution from step 1, add this compound (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the aqueous layer with DCM (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure Pomalidomide-NH-CH2-PEG10-Boc.
Data Presentation: Synthesis of Pomalidomide-NH-CH2-PEG10-Boc
| Parameter | Value | Method of Analysis |
| Yield | 60-80% | Gravimetric analysis after purification |
| Purity | >95% | HPLC |
| Identity Confirmation | Expected m/z | LC-MS |
| Consistent with structure | 1H NMR |
Protocol 2: Characterization of the Final PROTAC
After conjugation of the deprotected Pomalidomide-NH-CH2-PEG10-NH2 to a POI ligand, the final PROTAC must be thoroughly characterized.
Workflow for PROTAC Characterization:
A. Ternary Complex Formation Assay (TR-FRET)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the POI and the E3 ligase.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1)
-
Synthesized PROTAC
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Plate Setup: Add the tagged POI, tagged E3 ligase complex, and the PROTAC dilutions to the wells of a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate for another specified time (e.g., 60 minutes) in the dark.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.
Data Presentation: Ternary Complex Formation
| Parameter | Value | Method of Analysis |
| EC50 (Ternary Complex Formation) | e.g., 50 nM | TR-FRET Assay |
| Maximum TR-FRET Signal | e.g., 2.5 | TR-FRET Assay |
B. Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol quantifies the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Data Presentation: Protein Degradation
| Parameter | Value | Method of Analysis |
| DC50 | e.g., 100 nM | Western Blot and Densitometry |
| Dmax | e.g., >90% | Western Blot and Densitometry |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a PROTAC using an aldehyde-functionalized PEG linker and an amine-containing E3 ligase ligand, followed by its thorough characterization. The modular nature of this synthetic approach allows for the facile generation of PROTAC libraries with diverse linkers and POI ligands, which is essential for the optimization of degradation efficiency and drug-like properties. The successful synthesis and functional validation of these molecules are critical steps in the development of novel targeted protein degradation-based therapeutics.
References
Application Notes and Protocols for the Characterization of Ald-CH2-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-CH2-PEG10-Boc is a heterobifunctional linker containing a reactive aldehyde, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This molecule is valuable in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is crucial.[1][2] Robust analytical characterization is essential to ensure the identity, purity, and stability of this compound before its use in downstream applications.
These application notes provide detailed protocols for the characterization of this compound using three key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Quantitative Data Summary
The following table summarizes the expected analytical results for this compound.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.7 ppm (singlet) |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 ppm (multiplet) | |
| Boc Group (-C(CH₃)₃) | ~1.4 ppm (singlet) | |
| HPLC | Purity | ≥95% |
| Retention Time | Dependent on specific column and mobile phase | |
| Mass Spectrometry | Molecular Weight (C₂₇H₅₂O₁₃) | 584.69 g/mol |
| [M+H]⁺ | 585.35 m/z | |
| [M+Na]⁺ | 607.33 m/z |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and confirming the presence of key functional groups.[3][4][5] ¹H NMR is particularly useful for identifying the characteristic protons of the aldehyde, the PEG chain, and the Boc protecting group.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks corresponding to the aldehyde proton (~9.7 ppm), the PEG backbone protons (~3.6 ppm), and the Boc group protons (~1.4 ppm).
-
The ratio of the integrations should be consistent with the number of protons in each part of the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the this compound product by separating it from any starting materials, byproducts, or other impurities. Due to the lack of a strong UV chromophore in the PEG chain, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is often used. Alternatively, derivatization can be performed to introduce a UV-active moiety.
Protocol for Reversed-Phase HPLC (RP-HPLC) with ELSD:
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and ELSD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.
-
ELSD Settings: Nebulizer temperature, evaporator temperature, and gas flow should be optimized for the specific mobile phase composition.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the area of the main peak corresponding to the product.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound product. Electrospray Ionization (ESI) is a common technique for analyzing PEGylated molecules.
Protocol for LC-MS Analysis:
-
Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Use the same HPLC conditions as described in the HPLC protocol. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI mode is typically used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product (e.g., m/z 100-1000).
-
Capillary Voltage, Cone Voltage, and other source parameters should be optimized to achieve good signal intensity.
-
-
Sample Preparation:
-
The sample is prepared as for HPLC analysis.
-
-
Data Analysis:
-
Analyze the mass spectrum to identify the peak corresponding to the expected mass of the product.
-
The presence of the Boc group can be further confirmed by fragmentation in tandem MS (MS/MS), where a characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) may be observed.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the acid-catalyzed deprotection of the Boc group, a common subsequent reaction for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ald-CH2-PEG10-Boc Linker in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ald-CH2-PEG10-Boc linker is a bifunctional molecule featuring a terminal aldehyde, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. While prominently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its unique structure also lends itself to specialized applications in solid-phase peptide synthesis (SPPS), particularly for the production of C-terminally modified peptides or for anchoring molecules to a solid support via reductive amination.[1][2] The PEG spacer enhances solubility and reduces steric hindrance, potentially improving reaction kinetics and purity of the final peptide product.[3]
This document provides detailed application notes and protocols for the use of the this compound linker in the context of Fmoc-based solid-phase peptide synthesis.
Principle of Application
In this application, the aldehyde group of the linker is immobilized onto an amino-functionalized solid support (e.g., aminomethyl resin) through reductive amination. The Boc-protected amine of the linker is then deprotected, and the peptide chain is elongated from this new amino terminus using standard Fmoc-SPPS protocols. This strategy results in the peptide being attached to the resin via the PEG linker. The final peptide can be cleaved from the resin using standard acidolysis conditions, typically with a trifluoroacetic acid (TFA) cocktail.
Data Presentation
The following tables summarize typical quantitative parameters for solid-phase peptide synthesis utilizing PEG-based linkers. Note that specific values for the this compound linker may vary and require optimization for specific peptide sequences.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Typical Value Range | Notes |
| Initial Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the base resin. |
| Linker Immobilization Efficiency | > 90% | Monitored by a colorimetric test (e.g., Kaiser test on a sample of resin after reductive amination). |
| Peptide Cleavage Yield | 70 - 95% | Sequence-dependent and influenced by the cleavage cocktail composition and time.[4] |
| Crude Peptide Purity | 60 - 90% | Dependent on peptide length, sequence complexity, and synthesis efficiency. |
Table 2: Typical Reagent Excess for SPPS
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acids | 3 - 5 eq |
| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 5 eq |
| Base (e.g., DIPEA) | 6 - 10 eq |
Experimental Protocols
Protocol 1: Immobilization of this compound Linker onto Amino-Functionalized Resin
This protocol describes the attachment of the linker to an aminomethyl-functionalized resin via reductive amination.
Materials:
-
Aminomethyl (AM) resin (e.g., TentaGel S NH2, NovaSyn TGA)
-
This compound linker
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% Acetic Acid (AcOH) in DMF
Procedure:
-
Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1-2 hours in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
Dissolve the this compound linker (3 eq relative to resin loading) in 1% AcOH in DMF.
-
Add the linker solution to the swollen resin and agitate for 1 hour at room temperature to facilitate imine formation.
-
Add NaBH3CN (5 eq) or NaBH(OAc)3 (5 eq) to the reaction vessel.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
(Optional) Perform a Kaiser test on a small sample of the resin to confirm the absence of primary amines, indicating successful reductive amination.
Protocol 2: Boc Deprotection and Peptide Elongation
This protocol outlines the removal of the Boc protecting group from the immobilized linker and the subsequent peptide chain elongation using standard Fmoc-SPPS.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Drain and wash the resin with DCM (5 x 10 mL).
-
Neutralize the resin with 10% DIPEA in DMF (3 x 10 mL).
-
Wash the resin with DMF (5 x 10 mL).
-
-
Peptide Coupling Cycle (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5 x 10 mL).[5]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq) with a coupling reagent like HBTU (0.95 eq relative to amino acid) and HOBt (1 eq relative to amino acid) in DMF.
-
Add DIPEA (2 eq relative to the coupling reagent) and allow to activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Repeat the Fmoc deprotection and coupling steps for each amino acid in the desired sequence.
-
Protocol 3: Peptide Cleavage and Isolation
This protocol details the cleavage of the synthesized peptide from the solid support and its subsequent precipitation.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
Visualizations
Caption: Overall workflow for SPPS using the this compound linker.
Caption: Pathway for linker immobilization via reductive amination.
Conclusion
The this compound linker offers a versatile tool for the solid-phase synthesis of C-terminally modified peptides. Its PEG backbone can enhance the synthetic efficiency, and the aldehyde functionality allows for a stable, covalent attachment to amino-functionalized resins. The protocols provided herein offer a comprehensive guide for researchers to employ this linker in their peptide synthesis endeavors. Optimization of reaction conditions for specific peptide sequences is recommended to achieve the highest possible yield and purity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ald-CH2-PEG10-Boc Reactions
Welcome to the technical support center for Ald-CH2-PEG10-Boc reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for overcoming low reaction yields and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound reaction with a primary amine?
A1: The reaction is a reductive amination. It involves two main steps:
-
Imine Formation: The aldehyde group (-CHO) of this compound reacts with a primary amine (-NH2) to form an unstable imine intermediate (Schiff base). This is a reversible reaction favored under slightly acidic conditions (pH 5-7).[1]
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine bond to a stable secondary amine, forming the final conjugate.[1]
Q2: Why is the yield of my PEGylation reaction consistently low?
A2: Low yields can be attributed to several factors, including suboptimal reaction conditions, degradation of the aldehyde reagent, issues with the amine-containing molecule, and steric hindrance. A systematic troubleshooting approach, starting with the most probable causes, is recommended.
Q3: What are the optimal reaction conditions for this reductive amination?
A3: Optimal conditions can vary depending on the substrate. However, a good starting point is:
-
pH: 5.0 - 7.0[1]
-
Temperature: 4°C to room temperature (20-25°C)
-
Molar Ratio (PEG:Amine): A 5- to 20-fold molar excess of the this compound reagent is often used.[1]
-
Reaction Time: 2-24 hours.[1]
Q4: Can the Boc protecting group interfere with the reaction?
A4: Yes, the bulky tert-butoxycarbonyl (Boc) group, in conjunction with the PEG10 chain, can cause steric hindrance. This can impede the approach of the amine to the aldehyde, slowing down the reaction rate and potentially reducing the yield.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 5.0-7.0. A pH around 6.0 is a good starting point. If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the reaction rate may decrease. |
| Degraded this compound Reagent | Aldehydes can oxidize or polymerize over time. Store the reagent at -20°C, protected from moisture. Use a fresh vial if degradation is suspected and prepare solutions immediately before use. Consider using an in-situ generated aldehyde from a more stable precursor like an acetal. |
| Inactive Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) is sensitive to moisture. Use a fresh supply and store it in a desiccator. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar ratio of this compound to the amine-containing molecule. This can help drive the reaction to completion. |
| Steric Hindrance | The bulky Boc group and PEG chain can hinder the reaction. Consider increasing the reaction temperature to provide more energy to overcome the activation barrier, or prolonging the reaction time. |
| Poor Solubility of Reactants | Ensure that both the this compound and the amine-containing substrate are fully dissolved in the reaction solvent. |
Problem 2: Presence of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Side Reactions (e.g., Cannizzaro reaction) | Avoid high pH conditions, which can promote the disproportionation of the aldehyde. Maintain a well-buffered reaction mixture. |
| Over-alkylation of the Amine | If the target amine has multiple reactive sites, over-alkylation can occur. This can sometimes be controlled by adjusting the stoichiometry of the reactants. |
| Formation of Unstable Imine | If the reduction step is inefficient, the imine intermediate can hydrolyze back to the starting materials. Ensure the reducing agent is active and present in a sufficient amount. |
| Aggregation/Precipitation of Conjugate | The newly formed conjugate may have different solubility properties. Screen different buffer conditions, such as varying ionic strength or including solubility-enhancing additives. |
Problem 3: Difficulty with Boc Deprotection Post-PEGylation
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane. |
| Side Reactions from tert-butyl Cation | During acidic deprotection, the released tert-butyl cation can alkylate electron-rich residues. Use scavengers like triisopropylsilane (B1312306) (TIS) and water in the deprotection cocktail (e.g., 95:2.5:2.5 TFA:TIS:Water). |
Experimental Protocols
General Protocol for Reductive Amination with this compound
-
Reagent Preparation:
-
Dissolve the amine-containing substrate in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).
-
Immediately before use, dissolve this compound in the reaction buffer to a known concentration.
-
Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
-
Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule.
-
Incubate the mixture at a chosen temperature (e.g., 4°C or room temperature) with gentle stirring for 30-60 minutes to allow for imine formation.
-
Add the NaBH₃CN solution to the reaction mixture.
-
Continue to incubate the reaction for 2-24 hours with gentle mixing.
-
-
Quenching:
-
(Optional) Add a quenching solution (e.g., 50-100 mM Tris buffer or glycine) to consume any unreacted aldehyde.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted PEG reagent, followed by ion-exchange chromatography (IEX) or reverse-phase HPLC to separate the desired product from unreacted starting material and byproducts.
-
-
Analysis:
-
Analyze the purified fractions using SDS-PAGE (for protein conjugates), SEC, and/or mass spectrometry to confirm the identity, purity, and degree of PEGylation.
-
General Protocol for Boc Deprotection
-
Preparation:
-
Dissolve the purified, Boc-protected PEG conjugate in a suitable solvent like dichloromethane (B109758) (DCM).
-
-
Deprotection Cocktail:
-
Prepare a deprotection cocktail, for example, 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
-
Reaction:
-
Add the deprotection cocktail to the solution of the Boc-protected compound.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge the mixture to pellet the product, wash the pellet with cold diethyl ether, and air-dry.
-
Resuspend the deprotected product in a suitable buffer.
-
-
Analysis:
-
Confirm complete deprotection by LC-MS analysis, observing the expected mass decrease corresponding to the loss of the Boc group (100.12 Da).
-
Visual Aids
Caption: Workflow for Reductive Amination.
References
Ald-CH2-PEG10-Boc side reactions and byproducts
Technical Support Center: Ald-CH2-PEG10-Boc
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker. It contains two distinct reactive ends separated by a 10-unit PEG chain:
-
An aldehyde group (Ald) for conjugation to amine-containing molecules via reductive amination.[1][2]
-
A Boc-protected primary amine (Boc) , which can be deprotected under acidic conditions to reveal a free amine for subsequent reactions.[3][4]
This linker is commonly used in bioconjugation and is particularly popular in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5]
Q2: What are the main chemical reactions involving this linker?
There are two primary reactions:
-
Reductive Amination: The aldehyde group reacts with a primary amine (e.g., on a protein or other molecule) under neutral or slightly acidic conditions to form an intermediate imine (Schiff base). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.
-
Boc Deprotection: The Boc (tert-butyloxycarbonyl) group is removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the free primary amine as a TFA salt. This amine can then be used for further conjugation, for instance, by forming an amide bond with a carboxylic acid.
Q3: What are the potential side reactions and byproducts associated with the aldehyde group during reductive amination?
Several issues can arise from the aldehyde terminus:
-
Aldehyde Oxidation/Hydration: The aldehyde group is susceptible to air oxidation, which forms an unreactive carboxylic acid. It can also hydrate (B1144303) in aqueous solutions. To minimize this, always use a fresh stock solution of the linker dissolved in anhydrous DMSO or DMF. PEGs in general can contain reactive impurities like formic acid and other aldehydes, which can complicate reactions.
-
Over-PEGylation: If the target molecule has multiple accessible amine groups, using a high molar excess of the PEG linker or extending the reaction time can lead to the formation of products with multiple PEG chains attached.
-
Competing Aldehyde Reduction: The reducing agent (e.g., NaBH₄) can potentially reduce the starting aldehyde directly to an alcohol, competing with the reduction of the desired imine intermediate. Using a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH (6.5-7.5) minimizes this side reaction.
-
Formation of Unstable Imine: The formation of the imine (Schiff base) is an equilibrium reaction. If the imine is not efficiently reduced, it can hydrolyze back to the starting materials, leading to low yields.
Q4: What byproducts can form during the acid-catalyzed Boc deprotection?
The deprotection of the Boc group with TFA proceeds via the formation of a tert-butyl carbocation. This reactive intermediate can lead to several byproducts:
-
Isobutylene (B52900): The t-butyl cation can be deprotonated to form isobutylene gas.
-
t-Butyl Trifluoroacetate: The cation can be trapped by the TFA counter-ion.
-
Polymerization: The t-butyl cation can initiate the polymerization of the isobutylene byproduct.
-
Incomplete Deprotection: The reaction may not proceed to completion, leaving some amine groups protected.
These byproducts are typically volatile or can be removed during standard purification steps like HPLC. The final product will be the amine salt of the acid used for deprotection (e.g., amine-TFA salt).
Q5: How can I analyze the reaction progress and confirm the identity of my final conjugate?
Characterizing PEGylated molecules requires a combination of analytical techniques:
-
SDS-PAGE: For protein conjugates, an increase in molecular weight can be visualized as a band shift compared to the unconjugated protein.
-
High-Performance Liquid Chromatography (HPLC): Size-Exclusion (SEC) and Reverse-Phase (RP) HPLC are used to assess purity and quantify the degree of PEGylation. However, because PEG lacks a strong UV chromophore, detection can be challenging.
-
Mass Spectrometry (MS): MS is essential for confirming the precise molecular weight of the conjugate and determining the number of PEG chains attached.
-
Charged Aerosol Detection (CAD): HPLC coupled with a CAD detector can be used to quantify PEG and its conjugates, as it does not rely on chromophores for detection.
Troubleshooting Guides
Guide 1: Reductive Amination
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Aldehyde: The linker has degraded due to hydrolysis or oxidation. 2. Suboptimal pH: The pH is too low (protonates the amine nucleophile) or too high (inhibits imine formation). 3. Insufficient Molar Excess: The ratio of linker to the target molecule is too low. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. 2. Optimize the reaction buffer pH. A range of 6.5-8.0 is a good starting point. 3. Increase the molar excess of the PEG linker (e.g., from 10-fold to 20- or 50-fold). |
| Multiple Products Observed (Over-PEGylation) | 1. High Molar Excess of Linker: Too much linker is present, reacting with multiple sites. 2. Long Reaction Time: The reaction was allowed to proceed for too long. | 1. Reduce the molar excess of the PEG linker. 2. Decrease the reaction time. Monitor the reaction progress by HPLC or MS to find the optimal time point. |
| Precipitation of Protein During Reaction | 1. High Concentration of Organic Solvent: The volume of the linker stock solution (in DMSO/DMF) is too high. 2. Protein Instability at Reaction pH: The chosen pH is not optimal for protein solubility. | 1. Keep the volume of the added linker stock solution to a minimum (<5% of total reaction volume). 2. Perform a buffer screen to identify the pH at which the protein is most stable. |
Guide 2: Boc Deprotection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid: Not enough TFA was used to drive the reaction to completion. 2. Short Reaction Time: The reaction was not allowed to proceed long enough. | 1. Increase the concentration or volume of TFA. A common condition is 20-50% TFA in DCM. 2. Increase the reaction time (e.g., from 30 minutes to 1-2 hours) and monitor by HPLC or MS. |
| Unexpected Side Products in Final Material | 1. t-Butyl Cation Byproducts: The reactive t-butyl cation has alkylated a sensitive functional group on the molecule. 2. Degradation: The molecule is unstable in strong acid. | 1. Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the reaction mixture to quench the t-butyl cation. 2. Reduce the reaction time or temperature (run at 0°C). If instability persists, consider a different amine-protecting group. |
Experimental Protocols & Data
Protocol 1: General Procedure for Reductive Amination
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 100 mM stock solution of the linker in fresh, anhydrous DMSO.
-
Prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 100 mM NaOH. Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate PPE.
-
Prepare the conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2).
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to achieve the desired molar excess (a 20-fold excess is a good starting point).
-
Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a Tris buffer or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove excess PEG linker and reducing agent.
-
Table 1: Recommended Parameters for Reductive Amination Optimization
| Parameter | Recommended Value | Range for Optimization | Reference |
| pH of Conjugation Buffer | 7.2 | 6.5 - 8.0 | |
| Molar Excess of PEG-Aldehyde | 20-fold | 10 to 50-fold | |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C | |
| Reaction Time | 4 hours | 2 to 18 hours | |
| Final NaBH₃CN Concentration | 20 mM | 10 - 50 mM |
Protocol 2: General Procedure for Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a fume hood, slowly add trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-50% TFA by volume (e.g., 1 mL of TFA for every 2-4 mL of DCM).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 30-60 minutes. Monitor the reaction's completion using TLC, HPLC, or LC-MS.
-
-
Workup and Isolation:
-
Remove the TFA and DCM under reduced pressure (rotary evaporation).
-
Co-evaporate with additional DCM or toluene (B28343) multiple times to ensure complete removal of residual TFA.
-
The resulting product is the amine TFA salt, which can be used directly or purified further by precipitation, crystallization, or chromatography.
-
Visualizations
Caption: Experimental workflow for conjugation and deprotection using this compound.
Caption: Main reaction pathway for reductive amination and potential side reactions.
Caption: A logical troubleshooting guide for common reductive amination issues.
References
Navigating the Challenges of Boc Deprotection in PEGylated Compounds: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of PEGylated compounds, crucial for producing advanced therapeutics and research materials. However, its removal, or deprotection, can present significant challenges that may impact yield, purity, and overall success of a synthetic route. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEGylated compound?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, with trifluoroacetic acid (TFA) being a common reagent. If the acid concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group.[1] While many deprotections occur at room temperature, some substrates may need longer times or gentle heating.
-
Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, particularly in high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thus slowing down the reaction.[1]
-
Poor Solubility: The chosen solvent must effectively dissolve both the PEGylated compound and the acid. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection due to its ability to solvate a wide range of molecules.[1][2]
Q2: I'm observing unexpected side products after deprotection. What could be the cause?
A2: Side product formation is often due to the reactive nature of the carbocation intermediate generated during Boc cleavage. Common side reactions include:
-
tert-Butylation: The generated tert-butyl cation is electrophilic and can alkylate nucleophilic residues within your molecule, such as methionine, tryptophan, and cysteine, or electron-rich aromatic rings.
-
Aspartimide Formation: In peptide synthesis involving PEGylated amino acids, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide.
-
Formation of Trifluoroacetyl (TFA) Esters: If using TFA for deprotection, free hydroxyl groups on your compound can be esterified.
-
Cleavage of Acid-Sensitive Groups: Other acid-labile protecting groups or linkers in your molecule may be unintentionally cleaved under the deprotection conditions. One user reported a 10-20% loss of ester bonds when using TFA.
Q3: How can I prevent the side reactions mentioned above?
A3: The most effective strategy to minimize side reactions is the use of "scavengers" in your reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your desired product. The choice of scavenger depends on the sensitive residues in your molecule.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.
-
Low yield of the desired amine product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid | Increase the concentration or equivalents of the acid. For TFA, a starting point of 25-50% in DCM is common. For HCl in dioxane, a 4M solution is standard. |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS and continue until the starting material is fully consumed. |
| Low Temperature | Most acid-catalyzed Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle heating might be considered, but be cautious of potential side reactions. |
| Poor Solubility | Ensure your PEGylated compound is fully dissolved in the reaction solvent. If not, consider alternative solvents or solvent mixtures. |
| Steric Hindrance | For high molecular weight PEGs, you may need to increase the reaction time or use a higher concentration of acid. |
Issue 2: Presence of Side Products (e.g., tert-butylation)
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to your product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Absence of Scavengers | Always include appropriate scavengers in the deprotection cocktail, especially when working with sensitive residues like tryptophan, methionine, and cysteine. |
| Insufficient Scavenger Concentration | A typical scavenger concentration is 1-5% (v/v). This may need to be optimized for your specific substrate. |
| Highly Nucleophilic Substrate | If your molecule is inherently highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in combination with scavengers. |
Quantitative Data Summary
The following tables provide a summary of common reagents and conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hours | |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 10 min - 1 hour |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger | |
| Water | 2.5 - 5% | Carbocation Scavenger | |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine | |
| Phenol | 5% | Carbocation Scavenger |
A commonly used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v). For molecules with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v triisopropylsilane).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 2: Monitoring Reaction Progress by TLC
-
Spot the reaction mixture on a silica (B1680970) gel TLC plate alongside the starting material.
-
Elute with a suitable solvent system (e.g., a mixture of DCM and methanol).
-
The deprotected amine product, being more polar, will typically have a lower Rf value than the Boc-protected starting material.
-
Visualize the spots using an appropriate method, such as a ninhydrin (B49086) stain for primary amines or under UV light if the compound is UV-active.
Visualizations
References
improving the solubility of Ald-CH2-PEG10-Boc conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ald-CH2-PEG10-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound conjugates?
A1: this compound conjugates are heterobifunctional PEG linkers that possess both a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and hydrophobic terminal groups (an aldehyde and a Boc-protected amine). The PEG10 chain significantly contributes to the solubility in a range of solvents.[1] Generally, these conjugates are soluble in many organic solvents such as chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] Their solubility in alcohols and toluene (B28343) is comparatively lower.[2] It is important to note that large hydrophobic functional groups can decrease the water solubility of PEG derivatives.[2]
Q2: How does the Boc protecting group affect the solubility of the conjugate?
A2: The tert-Butyloxycarbonyl (Boc) protecting group is often used to enhance solubility in certain organic solvents.[] It introduces a bulky, nonpolar characteristic to one end of the molecule, which can improve its solubility profile in less polar organic solvents.
Q3: In which solvents should I dissolve my this compound conjugate for bioconjugation reactions?
A3: For bioconjugation reactions, it is common practice to first dissolve the PEG linker in a water-miscible organic solvent like DMF or DMSO to prepare a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer containing the biomolecule. This method helps to avoid precipitation of the conjugate in the aqueous environment.
Q4: My this compound conjugate appears as a waxy or semi-solid material. Is this normal?
A4: Yes, this is normal. Low molecular weight linear PEGs (such as those with a molecular weight of 1k or less) can appear as wax-like, semi-solid materials due to their molecular weight and the nature of their functional groups.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when dissolving and using this compound conjugates in experiments.
| Problem | Possible Cause | Recommended Solution |
| The conjugate is not dissolving in my chosen solvent. | The solvent may not be appropriate for this specific conjugate. | Refer to the Solubility Data Table below for recommended solvents. Try polar aprotic solvents like DMF or DMSO first. For less polar solvents, gentle warming may aid dissolution. |
| The conjugate precipitates when added to my aqueous reaction buffer. | The concentration of the conjugate in the aqueous buffer is too high, exceeding its solubility limit. | Prepare a high-concentration stock solution of the conjugate in a water-miscible organic solvent (e.g., DMF or DMSO). Add the stock solution dropwise to the gently vortexing aqueous buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| The reaction yield is low, and I suspect solubility issues. | Poor solubility of the conjugate in the reaction mixture can lead to reduced availability for the reaction. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your biomolecule and does not exceed a level that would cause denaturation or precipitation of the biomolecule itself. You may need to optimize the ratio of organic solvent to aqueous buffer. |
| I observe a cloudy or hazy appearance in my reaction mixture. | This could be due to the formation of micelles or aggregates of the conjugate, or precipitation. | Try sonicating the solution for a few minutes to break up any aggregates. If the solution remains cloudy, consider filtering it through a compatible syringe filter (e.g., PTFE for organic solvents) before use. |
Quantitative Solubility Data (Predicted)
| Solvent | Solvent Classification | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble |
| Dichloromethane (DCM) | Chlorinated | Soluble |
| Chloroform | Chlorinated | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Moderately Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Water | Aqueous | Sparingly Soluble to Insoluble |
| Toluene | Nonpolar | Sparingly Soluble (may increase with heating) |
| Diethyl Ether | Nonpolar | Insoluble |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the standard method for preparing a stock solution of this compound conjugate.
Materials:
-
This compound conjugate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Argon or Nitrogen gas (optional, for long-term storage)
Procedure:
-
Allow the vial containing the this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the conjugate in a clean, dry vial.
-
Add the required volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the conjugate is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Store the stock solution at -20°C.
Protocol for Introducing the Conjugate into an Aqueous Reaction
This protocol details the steps for adding the organic stock solution of the conjugate to an aqueous buffer for a bioconjugation reaction.
Materials:
-
Prepared stock solution of this compound conjugate
-
Aqueous reaction buffer (e.g., PBS, HEPES)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Ensure your aqueous reaction buffer is at the desired temperature and pH.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the conjugate stock solution dropwise.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Proceed with your bioconjugation reaction as planned.
Visualizations
References
purification strategies to remove unreacted Ald-CH2-PEG10-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in developing effective purification strategies for removing unreacted Ald-CH2-PEG10-Boc from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound that influence purification?
A1: this compound is a heterobifunctional linker with three key components that dictate its purification:
-
Aldehyde Group (-CHO): A reactive group that can form a water-soluble bisulfite adduct, allowing for separation from other organic components.
-
PEG10 Spacer: A 10-unit polyethylene (B3416737) glycol chain that imparts hydrophilicity and increases the hydrodynamic radius.
-
Boc Protecting Group (-Boc): A tert-butyloxycarbonyl group that is stable to most nucleophiles and bases but can be removed under acidic conditions.[1]
Q2: What are the most common scenarios requiring the removal of unreacted this compound?
A2: The most frequent application is in bioconjugation, where the linker is used to attach to proteins or other biomolecules. In such cases, excess unreacted linker must be removed to ensure the purity of the final conjugate and for accurate downstream analysis.
Q3: What are the primary methods for removing unreacted this compound from a protein conjugation reaction?
A3: The choice of method depends on the properties of the conjugated biomolecule. The most common techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting: Highly effective for separating the small linker (MW: 584.69 g/mol ) from a much larger protein conjugate.[][3][4]
-
Dialysis / Ultrafiltration: Utilizes a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to retain the large conjugate while allowing the small, unreacted linker to pass through.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is suitable for purifying peptide and smaller biomolecule conjugates.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be effective if the charge of the biomolecule is significantly altered upon conjugation.
Q4: Can I use a chemical method to specifically remove the unreacted aldehyde-containing linker?
A4: Yes, a sodium bisulfite workup can be employed to selectively react with the aldehyde group, forming a charged, water-soluble adduct. This adduct can then be removed from the reaction mixture through liquid-liquid extraction. This method is particularly useful if your product does not contain an aldehyde and you want to remove the unreacted linker from a mixture of small molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Unreacted linker remains in the protein conjugate sample after size-exclusion chromatography (SEC).
| Possible Cause | Recommended Solution |
| Inappropriate column choice. | For removing a small linker like this compound (MW: 584.69 g/mol ) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25 or G-50). |
| Column is overloaded. | Reduce the amount of sample injected onto the column to ensure proper separation. |
| Poor resolution. | Optimize the mobile phase and flow rate. Consider using a longer column for better separation. |
Problem 2: The final product is not pure after dialysis/ultrafiltration.
| Possible Cause | Recommended Solution |
| Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW: 584.69 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer changes. | Perform dialysis at 4°C for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times. |
| Non-specific binding of the linker to the membrane. | Pre-treat the dialysis membrane according to the manufacturer's instructions. If issues persist, consider an alternative purification method like SEC. |
Problem 3: Difficulty in separating the unreacted linker from a small molecule product using chromatography.
| Possible Cause | Recommended Solution |
| Similar polarity of the linker and the desired product. | For silica (B1680970) gel chromatography, consider using a chloroform-methanol solvent system, which can be effective for PEG-containing compounds. Adding a small percentage of aqueous ammonia (B1221849) for basic compounds or formic acid for acidic compounds can improve separation. |
| Streaking on TLC and poor separation on a column. | A slow gradient of 1-10% of 1:1 ethanol/isopropanol in chloroform (B151607) may provide better separation for PEG-containing molecules than traditional ethyl acetate/methanol (B129727) systems. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Bisulfite Workup
This protocol is suitable for removing the unreacted aldehyde linker from a reaction mixture containing a product that does not have an aldehyde group.
Materials:
-
Reaction mixture in a water-miscible organic solvent (e.g., DMF, THF, methanol)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 1-2 minutes.
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously and then allow the layers to separate.
-
The aqueous layer, containing the bisulfite adduct of the aldehyde, is separated and discarded.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification of a Protein Conjugate using Size-Exclusion Chromatography (Desalting Column)
This protocol is ideal for separating a large protein conjugate from the small, unreacted this compound.
Materials:
-
Crude protein conjugation reaction mixture
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the desalting column with at least 5 column volumes of the desired buffer.
-
Load the reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 25-30% of the column bed volume).
-
Elute the sample with the equilibration buffer.
-
The larger protein conjugate will elute first in the void volume, while the smaller, unreacted linker will be retained and elute later.
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
Pool the fractions containing the purified protein conjugate.
Visualizations
References
stability issues with Ald-CH2-PEG10-Boc under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ald-CH2-PEG10-Boc. This resource is designed to help you address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by the chemical liabilities of its two functional groups: the aldehyde and the tert-butyloxycarbonyl (Boc) protecting group.
-
Aldehyde Group: The aldehyde functionality is susceptible to oxidation, which converts it to a non-reactive carboxylic acid. This degradation pathway is accelerated by exposure to atmospheric oxygen, elevated temperatures, and light. In aqueous solutions, aldehydes can also exist in equilibrium with their hydrate (B1144303) form, which can potentially facilitate other degradation reactions.
-
Boc Protecting Group: The Boc group is known to be labile under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), will lead to its cleavage, exposing the primary amine. The Boc group is generally stable under neutral and basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and reactivity of this compound, it is crucial to adhere to proper storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of potential degradation reactions for both the aldehyde and Boc groups. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects the aldehyde group from oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container, preferably with a desiccant | Prevents hydration of the aldehyde and potential moisture-facilitated degradation. |
| Light | Store in the dark or in an amber vial | Prevents light-induced degradation of the molecule. |
Q3: I am observing incomplete or no reaction when using this compound. What could be the cause?
A3: This issue can arise from several factors related to the stability and handling of the reagent:
-
Degradation of the Aldehyde: If the aldehyde group has oxidized to a carboxylic acid due to improper storage or handling, it will not react with your intended nucleophile (e.g., an amine).
-
Premature Deprotection of Boc Group: If the reaction is performed under acidic conditions, the Boc group may be cleaved, leading to unintended side reactions if the exposed amine can react with other components in your mixture.
-
Suboptimal Reaction pH: The reaction of the aldehyde with primary amines to form a Schiff base is pH-dependent, with an optimal range typically between pH 5.0 and 9.5.[1] Outside this range, the reaction rate may be significantly reduced.
-
Steric Hindrance: The bulky nature of the PEG chain and the Boc group can sometimes sterically hinder the approach of reactants.
Troubleshooting Guides
Issue 1: Suspected Degradation of the Aldehyde Group
Symptoms:
-
Low or no yield in conjugation reactions.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
A shift in the pH of the stock solution over time.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at or below -20°C under an inert atmosphere and protected from light and moisture.
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh before use. Avoid repeated freeze-thaw cycles.
-
Analytical Characterization: Analyze the reagent using a suitable analytical method to check its purity.
-
HPLC Analysis: Use a stability-indicating HPLC method to assess the purity of the compound. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
NMR Spectroscopy: ¹H NMR can be used to confirm the presence of the aldehyde proton signal (typically around 9-10 ppm). A decrease in the integration of this signal relative to other protons in the molecule suggests degradation.
-
Issue 2: Unintended Cleavage of the Boc Protecting Group
Symptoms:
-
Formation of unexpected byproducts in your reaction.
-
Loss of the Boc group confirmed by mass spectrometry or NMR.
Troubleshooting Steps:
-
Check Reaction pH: Ensure that your reaction buffer is not acidic. The Boc group is labile to strong acids. If acidic conditions are required for other steps, the Boc group will likely be removed.
-
Orthogonal Protection Strategy: The Boc group is stable to most nucleophiles and bases, making it suitable for use in orthogonal protection strategies with base-labile protecting groups like Fmoc.[2]
-
Analytical Verification:
-
Mass Spectrometry: Analyze your product to see if the mass corresponds to the deprotected amine.
-
NMR Spectroscopy: The characteristic signal for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm) will disappear upon cleavage.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for monitoring the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.5)
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers to be tested.
-
Incubation: Aliquot the solutions into sealed vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both may contain a small amount of a modifier like 0.1% TFA) to elute the compound.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 210-220 nm for the amide bond or after derivatization for the aldehyde).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability assessment.
References
Technical Support Center: Managing Steric Hindrance in Ald-CH2-PEG10-Boc Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-CH2-PEG10-Boc. The focus is on managing steric hindrance and other common issues encountered during conjugation and deprotection reactions.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during your experiments with this compound.
Question 1: Why is my conjugation yield low or non-existent when reacting this compound with my amine-containing molecule?
Possible Causes and Solutions:
-
Steric Hindrance: The primary challenge in reactions with PEGylated reagents is often steric hindrance. The PEG10 chain can physically block the aldehyde group from accessing the amine on your target molecule, especially if the amine is in a crowded environment.
-
Solution:
-
Increase Molar Excess of the Amine: Drive the reaction forward by increasing the concentration of the less sterically hindered reactant.
-
Optimize Reaction Time and Temperature: Sterically hindered reactions may require longer reaction times or a modest increase in temperature to overcome the activation energy barrier.[1] Monitor the reaction progress to avoid degradation of sensitive molecules.[1]
-
Consider a Longer Spacer: If steric hindrance at the conjugation site is a persistent issue, a PEG linker with a longer chain might be necessary to provide more distance between the reactive group and the bulk of the molecule.[2][3]
-
-
-
Suboptimal pH: The reductive amination reaction is pH-dependent. The initial formation of the Schiff base is favored at a slightly acidic pH (typically 5-7).[4] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, the dehydration step to form the imine can be slow.
-
Solution: Empirically test a range of pH values to find the optimum for your specific substrate.
-
-
Inefficient Reducing Agent: The choice and concentration of the reducing agent are critical for converting the unstable Schiff base to a stable secondary amine.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) is a commonly used mild reducing agent for this purpose as it selectively reduces the imine. Ensure it is fresh and used at an appropriate concentration (typically 20-50 mM).
-
-
Reagent Quality: The this compound reagent may have degraded due to improper storage.
-
Solution: Store the reagent as recommended by the supplier, typically at low temperatures and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
-
Question 2: I am observing multiple products or side reactions. What is the cause?
Possible Causes and Solutions:
-
Non-specific Binding: If your target molecule has multiple amine groups (e.g., lysine (B10760008) residues and the N-terminus), the aldehyde group may react with more than one, leading to a heterogeneous mixture of products.
-
Solution: By controlling the reaction pH, you can often achieve site-specific modification. For example, N-terminal amines generally have a lower pKa than the epsilon-amines of lysine residues, allowing for preferential reaction at a lower pH.
-
-
Over-alkylation from Reducing Agent: While less common with mild reducing agents like NaBH₃CN, stronger reducing agents could potentially lead to side reactions.
-
Solution: Use the mildest reducing agent that effectively drives the reaction to completion.
-
Question 3: My Boc deprotection is incomplete. How can I resolve this?
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA). For example, if you are using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%. A stronger acid system like 4M HCl in 1,4-dioxane (B91453) can also be considered.
-
-
Steric Hindrance: The PEG chain can hinder the approach of the acid to the Boc-protected amine, slowing the deprotection rate.
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical method like LC-MS or NMR.
-
-
Poor Solubility: For the reaction to proceed efficiently, both the PEGylated conjugate and the acid must be well-solvated.
-
Solution: Ensure that the chosen solvent (e.g., DCM) provides good solubility for your starting material.
-
Question 4: I am observing side products after Boc deprotection. What could be the cause?
Possible Causes and Solutions:
-
Alkylation by the tert-butyl cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.
-
Solution: Use a "scavenger cocktail" in the TFA deprotection solution. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often in a ratio of 95:2.5:2.5 (TFA:Water:TIS).
-
Frequently Asked Questions (FAQs)
What is the role of the Boc group in this compound?
The tert-butoxycarbonyl (Boc) group is a protecting group for an amine. In the context of PROTACs, where this compound is often used as a linker, this protected amine can be deprotected in a later step to allow for the attachment of another molecule.
What is the function of the PEG10 chain?
The polyethylene (B3416737) glycol (PEG) chain serves several purposes:
-
It acts as a flexible, hydrophilic spacer, which can improve the solubility and stability of the resulting conjugate.
-
The length of the PEG chain can be adjusted to control the distance between the two ends of the linker, which is crucial for applications like PROTACs to ensure the target protein and E3 ligase can interact.
-
PEGylation can help to reduce the immunogenicity of the conjugated molecule.
What are the key steps in a typical reaction involving this compound?
A typical two-stage reaction would involve:
-
Reductive Amination: The aldehyde group of this compound is reacted with a primary amine on a target molecule to form a stable secondary amine linkage. This is a two-step process involving the formation of a Schiff base followed by reduction.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal a free amine, which can then be used for further conjugation.
Data Summary Tables
Table 1: Recommended Reaction Conditions for Reductive Amination
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Aldehyde:Amine) | 1:1.2 to 1:5 | A slight to moderate excess of the amine can help to drive the reaction to completion, especially in cases of steric hindrance. |
| pH | 5.0 - 7.0 | Favors the formation of the Schiff base intermediate. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | A mild reducing agent that selectively reduces the imine. |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can minimize side reactions, while room temperature allows for faster reaction times. |
| Reaction Time | 2 - 24 hours | Sterically hindered reactions may require longer incubation times. |
Table 2: Troubleshooting Boc Deprotection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration | Increase TFA concentration (e.g., from 20% to 50% in DCM). |
| Steric hindrance | Extend reaction time and monitor progress. | |
| Side Product Formation | Alkylation by tert-butyl cation | Add scavengers like TIS and water to the TFA solution. |
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Containing Molecule with this compound
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., 0.1 M MES or PBS, pH 6.0) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Prepare a stock solution of Sodium Cyanoborohydride (NaBH₃CN) in the reaction buffer.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the amine-containing molecule to achieve the desired molar excess (start with a 1.2 to 5-fold molar excess of the amine). The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Gently mix the solution.
-
-
Initiation of Reduction:
-
Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS.
-
Once the reaction is complete, it can be quenched by adding a quenching solution, or proceed directly to purification.
-
-
Purification:
-
Purify the resulting Boc-protected conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
-
Preparation of Deprotection Reagent:
-
Prepare a fresh deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
If the purified Boc-PEGylated conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Dissolve the lyophilized conjugate in a minimal amount of DCM.
-
Add the cold deprotection cocktail to the dissolved conjugate.
-
Incubate the reaction on ice or at room temperature for 1-2 hours, with occasional gentle mixing.
-
-
Removal of TFA and Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
-
Washing and Drying:
-
Centrifuge or filter to collect the solid product.
-
Wash the solid several times with cold diethyl ether to remove the scavengers and their byproducts.
-
Dry the final product under vacuum.
-
Visualizations
Caption: A logical workflow for the two-stage process.
Caption: The chemical pathway of reductive amination.
References
Technical Support Center: Monitoring Ald-CH2-PEG10-Boc Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of Ald-CH2-PEG10-Boc conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction involved in this compound conjugation?
A1: The conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, occurs via a two-step process called reductive amination.[1]
-
Schiff Base Formation: The aldehyde group (-CHO) on the this compound linker reacts with a primary amine group (-NH₂) on the target molecule to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic to neutral conditions (pH 6.0-7.5).[2][3]
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then introduced to reduce the imine bond to a stable secondary amine bond, resulting in a covalent linkage between the PEG linker and the target molecule.[1][2]
Q2: How can I monitor the progress of the conjugation reaction?
A2: The progress of the this compound conjugation can be monitored using several analytical techniques that can distinguish between the starting materials (unmodified molecule and PEG linker) and the PEGylated product. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC).
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Primarily for protein conjugations.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): To confirm the mass increase corresponding to PEGylation.
Q3: What does the "Boc" group in this compound signify, and when should it be removed?
A3: "Boc" stands for tert-butyloxycarbonyl, a common protecting group for amines. In the context of this linker, it protects a terminal amine group. The Boc group should be removed after the aldehyde end of the linker has been successfully conjugated to your target molecule if you intend to use the newly exposed amine for subsequent reactions. Deprotection is typically achieved under acidic conditions.
Q4: Can I use Tris buffer for my conjugation reaction?
A4: It is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218). These buffers will compete with your target molecule for reaction with the aldehyde group of the PEG linker, which will significantly lower your conjugation efficiency. Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or MES are suitable alternatives.
Troubleshooting Guides
This section addresses common issues that may arise during the monitoring of your this compound conjugation reaction.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation observed | Suboptimal pH: The pH affects both the Schiff base formation and the stability of the protein. The optimal pH for Schiff base formation is typically between 6.0 and 7.5. | Optimize the reaction pH. Perform small-scale trial reactions at different pH values within the recommended range to find the optimal condition for your specific molecule. |
| Inactive reducing agent: Sodium cyanoborohydride is sensitive to moisture and can degrade over time. | Use a fresh batch of the reducing agent. Ensure it is stored in a desiccator. | |
| Presence of competing amines: Buffers like Tris or glycine can interfere with the reaction. | Switch to an amine-free buffer system such as PBS, HEPES, or MES. | |
| Multiple PEGylated species observed | High molar excess of PEG linker: Using a large excess of the this compound linker can lead to the modification of multiple amine sites on the target molecule. | Optimize the molar ratio of the PEG linker to your target molecule. Start with a lower molar excess (e.g., 1:1 to 5:1) and gradually increase it to achieve the desired degree of PEGylation. |
| Protein aggregation during conjugation | Unfavorable reaction conditions: The pH, temperature, or buffer composition may be destabilizing your protein. | Include stabilizing agents such as glycerol, sucrose, or arginine in your reaction buffer. Optimize the pH to ensure protein stability. Perform the reaction at a lower temperature (e.g., 4°C) with gentle mixing. |
| Smearing or broad bands on SDS-PAGE | Interaction between PEG and SDS: The polyethylene (B3416737) glycol chain can interact with SDS, leading to aberrant migration and smeared bands. | Consider using Native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins. |
Experimental Protocols
Monitoring by HPLC
High-Performance Liquid Chromatography is a powerful technique to separate and quantify the unreacted molecule, the PEGylated product, and the excess PEG linker.
a) Size-Exclusion Chromatography (SEC-HPLC)
This method separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute earlier than the smaller, unmodified molecule.
| Parameter | Recommendation |
| Column | A silica-based column with a pore size suitable for the molecular weight range of your protein and its conjugate. |
| Mobile Phase | Phosphate-buffered saline (PBS) at a pH of 7.4 is a common choice. |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Detection | UV absorbance at 280 nm for proteins or 220 nm for peptides. |
| Data Interpretation | The appearance of a new peak at an earlier retention time corresponding to a higher molecular weight indicates successful PEGylation. The peak areas can be used to estimate the percentage of conjugated and unconjugated protein. |
b) Reverse-Phase HPLC (RP-HPLC)
This technique separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a molecule, leading to an earlier elution time on a reverse-phase column.
| Parameter | Recommendation |
| Column | C4 or C18 column, with C4 often being more suitable for larger proteins. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B. The specific gradient will need to be optimized for your molecule. |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Detection | UV absorbance at 280 nm for proteins or 220 nm for peptides. |
| Data Interpretation | A new peak eluting earlier than the unmodified molecule is indicative of the PEGylated product. |
Monitoring by SDS-PAGE
SDS-PAGE is a widely used method for analyzing protein PEGylation. The addition of the PEG chain increases the molecular weight of the protein, causing it to migrate slower on the gel.
| Parameter | Recommendation |
| Gel Percentage | A polyacrylamide gel percentage that provides good resolution for the expected molecular weight of your protein and its conjugate. Gradient gels (e.g., 4-20%) are often effective. |
| Sample Preparation | Mix an aliquot of the reaction mixture with Laemmli sample buffer and heat at 95°C for 5 minutes. |
| Running Conditions | Run the gel according to standard protocols. |
| Staining | Coomassie Brilliant Blue or a more sensitive stain like silver stain. A barium-iodide stain can be used for specific detection of PEG. |
| Data Interpretation | The appearance of a new band with a higher apparent molecular weight compared to the unmodified protein indicates successful PEGylation. The intensity of the bands can provide a qualitative estimate of the conjugation efficiency. |
Confirmation by MALDI-TOF MS
MALDI-TOF MS is an excellent tool for confirming the covalent attachment of the PEG linker by measuring the mass of the conjugate.
| Parameter | Recommendation |
| Matrix | Sinapinic acid is a common matrix for proteins. |
| Sample Preparation | Mix a small aliquot of the purified reaction mixture with the matrix solution and spot it onto the MALDI target plate. |
| Instrumentation | Operate the mass spectrometer in linear mode for high molecular weight molecules. |
| Data Interpretation | A new peak in the mass spectrum with a mass corresponding to the sum of the molecular weight of your molecule and the this compound linker confirms successful conjugation. The presence of multiple peaks separated by the mass of the PEG linker indicates different degrees of PEGylation. |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for monitoring the this compound conjugation reaction.
Caption: General experimental workflow for this compound conjugation and monitoring.
References
Validation & Comparative
The Stability of Ald-CH2-PEG10-Boc Linker in Plasma: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in plasma is a key determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity. This guide provides an objective comparison of the Ald-CH2-PEG10-Boc linker's expected plasma stability with other common linker technologies, supported by experimental data and detailed methodologies.
The this compound linker is a heterobifunctional linker featuring a Boc-protected amine, a 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal aldehyde group.[1][2] The aldehyde functionality allows for reaction with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form an initial imine bond. This bond can then be reduced to a stable secondary amine, creating a non-cleavable linkage.[3] The PEG10 spacer enhances solubility and improves the pharmacokinetic profile of the resulting conjugate.[1]
Comparison with Alternative Linker Chemistries
The performance of the this compound linker is best understood in the context of other widely used linker technologies.
Vs. Other Non-Cleavable Linkers: Non-cleavable linkers are designed to release the payload only after the complete degradation of the antibody in the lysosome.[4] This generally leads to high plasma stability. The secondary amine bond formed from the reduced aldehyde linker is inherently stable, placing it in this category of highly stable, non-cleavable linkers.
Vs. Cleavable Linkers: In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as low pH or the presence of certain enzymes. While this allows for targeted drug release, it can also lead to premature payload release in the plasma, resulting in off-target toxicity. Common cleavable linkers include:
-
Hydrazone Linkers: These are acid-sensitive and designed to cleave in the acidic environment of endosomes and lysosomes. However, they can exhibit instability at physiological pH, leading to premature drug release.
-
Disulfide Linkers: These are cleaved by intracellular reducing agents like glutathione. Their stability in plasma can be variable.
-
Peptide Linkers: These are designed to be cleaved by specific lysosomal proteases, such as cathepsin B. The valine-citrulline (Val-Cit) dipeptide linker is a notable example that has shown improved plasma stability over earlier linker designs.
-
β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is present at high concentrations in the tumor microenvironment.
The this compound linker, once conjugated and reduced, is expected to offer superior plasma stability compared to many cleavable linkers due to the robust nature of the secondary amine bond.
Quantitative Data on Linker Stability
Direct head-to-head quantitative plasma stability data for the this compound linker is not extensively published. However, the stability of the resulting linkage can be inferred from the known stability of secondary amine bonds under physiological conditions. The following table summarizes the general plasma stability of different linker classes.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Relative Plasma Stability |
| Aldehyde (reduced) | Secondary Amine | Non-cleavable (lysosomal degradation) | Very High |
| Hydrazone | Hydrazone | pH-sensitive (acidic) | Low to Moderate |
| Disulfide | Disulfide | Reduction (e.g., by glutathione) | Moderate |
| Peptide (e.g., Val-Cit) | Peptide | Enzymatic (e.g., Cathepsin B) | High |
| β-Glucuronide | Glucuronide | Enzymatic (β-glucuronidase) | High |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
Objective: To determine the rate of drug-linker cleavage from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
ADC Incubation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using a suitable method (e.g., addition of acetonitrile).
-
Analysis: Analyze the supernatant for the presence of the released payload or the intact ADC using a validated LC-MS method.
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of the released payload against time to determine the stability of the ADC and the linker.
Visualizing Key Concepts
General structure of an ADC with a reduced Ald-CH2-PEG10 linker.
Experimental workflow for an in vitro plasma stability assay.
General pathway of ADC internalization and payload release for non-cleavable linkers.
References
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of different PROTAC linkers, with a focus on Polyethylene Glycol (PEG) linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates the proper orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[1]
Flexible Linkers: Alkyl vs. PEG Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity. This property can enhance the aqueous solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter that can be tuned to optimize degradation efficiency.
The following table summarizes a comparison of key properties between alkyl and PEG linkers.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Consecutive ethylene glycol units. |
| Flexibility | High degree of conformational flexibility. | Good flexibility. |
| Solubility | Generally hydrophobic, can limit aqueous solubility. | Excellent hydrophilicity, improves water solubility. |
| Synthesis | Synthetically accessible and chemically stable. | Synthetically accessible, versatile for modifications. |
| Metabolic Stability | Generally stable. | May have reduced metabolic stability in vivo. |
Quantitative Impact of Linker Choice on PROTAC Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables present representative data from various studies to illustrate the impact of linker type and length on PROTAC performance.
Table 1: Comparison of Alkyl vs. PEG Linkers for CRBN-based PROTACs
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent decrease | Not specified | |
| PROTAC B | Three PEG units | CRBN | HEK293T | Weak degradation | Not specified |
Note: This data suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of a certain length, highlighting that the optimal linker is target-dependent.
Table 2: Influence of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | BTK | Mino | 2.2 | 97 |
| IR-1 | PEG-based | BTK | Mino | Not specified | Not specified |
| IR-2 | PEG-based | BTK | Mino | Not specified | Not specified |
| RC-3 | PEG-based | BTK | Mino | Not specified | Not specified |
This table is based on a study of BTK degraders and showcases the high potency achievable with PEG-based linkers. While specific DC50 and Dmax values for all compounds are not provided in the abstract, NC-1 demonstrates nanomolar efficacy.
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay is crucial to assess the cytotoxicity of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
Mass Spectrometry Analysis of Heterobifunctional PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugation linkers is critical for the successful development of targeted therapeutics, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). This guide provides a comparative analysis of the mass spectrometry characteristics of Ald-CH2-PEG10-Boc and two common alternatives, Boc-NH-PEG10-NHS ester and Mal-PEG10-NH-Boc, offering insights into their expected behavior during analysis.
This document outlines a detailed experimental protocol for the analysis of these linkers by electrospray ionization mass spectrometry (ESI-MS) and presents a comparative summary of their key mass spectrometric data.
Comparative Mass Spectrometry Data of PEG10 Linkers
The selection of a heterobifunctional PEG linker is a critical step in the design of complex bioconjugates. The choice of reactive end-groups not only dictates the conjugation strategy but also influences the analytical characterization of the linker itself and the final conjugate. The following table summarizes the key mass spectrometry data for this compound and two alternative PEG10 linkers. The m/z values for the primary molecular ions and common adducts have been calculated based on their chemical formulas. The expected fragmentation patterns are inferred from established fragmentation behavior of the respective functional groups.
| Feature | This compound | Boc-NH-PEG10-NHS ester | Mal-PEG10-NH-Boc |
| Molecular Formula | C27H52O13 | C32H58N2O16 | C31H54N2O13 |
| Molecular Weight ( g/mol ) | 584.69 | 726.81 | 658.79 |
| Predicted [M+H]+ (m/z) | 585.35 | 727.39 | 659.37 |
| Predicted [M+Na]+ (m/z) | 607.33 | 749.37 | 681.35 |
| Predicted [M+K]+ (m/z) | 623.31 | 765.35 | 697.33 |
| Expected Fragmentation | - Neutral loss of isobutylene (B52900) (56 Da) from Boc group.- Neutral loss of the entire Boc group (100 Da).- Sequential loss of ethylene (B1197577) glycol units (44 Da). | - Neutral loss of isobutylene (56 Da) from Boc group.- Neutral loss of the entire Boc group (100 Da).- Loss of the NHS ester group (115 Da).- Sequential loss of ethylene glycol units (44 Da). | - Neutral loss of isobutylene (56 Da) from Boc group.- Neutral loss of the entire Boc group (100 Da).- Characteristic fragmentation of the maleimide (B117702) ring, especially after conjugation to a thiol-containing molecule.- Sequential loss of ethylene glycol units (44 Da). |
Experimental Protocol: ESI-MS Analysis of PEG Linkers
This protocol provides a general framework for the analysis of heterobifunctional PEG linkers using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.
1. Sample Preparation:
-
Dissolve the PEG linker in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 10-100 µg/mL.
-
For LC-MS analysis, ensure the sample solvent is compatible with the mobile phase.
2. Liquid Chromatography (for LC-MS):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (ESI):
-
Ionization Mode: Positive ion mode is generally preferred for these compounds.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 500 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: Scan from m/z 100 to 1000. For larger conjugates, this range should be extended.
-
Data Acquisition: Acquire data in full scan mode. For fragmentation studies, use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) at varying collision energies (e.g., 10-40 eV) to induce fragmentation.
4. Data Analysis:
-
Process the raw data using the instrument's software.
-
Identify the molecular ions ([M+H]+) and common adducts ([M+Na]+, [M+K]+).
-
For MS/MS data, analyze the fragmentation patterns to confirm the identity of the functional groups and the PEG backbone.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for mass spectrometry analysis and a conceptual representation of a PROTAC's mechanism of action, where these linkers are often employed.
in vitro and in vivo evaluation of ADCs with Ald-CH2-PEG10-Boc
A Comparative Guide to the In Vitro and In Vivo Evaluation of Antibody-Drug Conjugates Featuring an Aldehyde-Functionalized PEG Linker (Ald-CH2-PEG10-Boc)
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) functionalized with an aldehyde-terminated polyethylene (B3416737) glycol (PEG) linker, specifically this compound. The performance of such an ADC is objectively compared with established alternative linker technologies, supported by generalized experimental data from existing literature on ADC evaluation.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[2][3] Linkers can be broadly classified into two categories: cleavable and non-cleavable.[2]
-
Cleavable linkers are designed to release the payload upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes.
-
Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug, which remains attached to the linker and an amino acid residue.
The proposed this compound linker would likely be used to form a stable bond with the antibody, for instance, through a Huisgen cycloaddition (click chemistry) if the aldehyde is converted to an azide (B81097) or alkyne, or via reductive amination with lysine (B10760008) residues. The PEG10 spacer enhances solubility and can improve the pharmacokinetic profile of the ADC. The Boc protecting group would need to be removed to enable conjugation. For the purpose of this guide, we will consider the aldehyde group as the point of conjugation to a payload, potentially forming a hydrazone linkage, which is acid-sensitive.
Comparative Data on ADC Performance
The following tables summarize key quantitative data for evaluating ADCs, comparing a hypothetical ADC with an aldehyde-based linker to ADCs with common alternative linkers. The data presented are representative values from the broader ADC literature.
Table 1: In Vitro Performance Comparison
| Parameter | ADC with Aldehyde Linker (e.g., Hydrazone) | ADC with Valine-Citrulline Linker (Enzyme-Cleavable) | ADC with Thioether Linker (Non-Cleavable) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | 2 - 8 | 2 - 4 |
| Cytotoxicity (IC50) | 10 - 100 nM | 1 - 50 nM | 50 - 200 nM |
| Plasma Stability (Half-life) | ~4 days at pH 7.4 | >7 days | >7 days |
| Lysosomal Stability (Half-life) | ~4 hours at pH 5 | Cleaved by Cathepsin B | Stable |
| Bystander Effect | Yes (if payload is membrane-permeable) | Yes (if payload is membrane-permeable) | No |
Table 2: In Vivo Performance Comparison
| Parameter | ADC with Aldehyde Linker (e.g., Hydrazone) | ADC with Valine-Citrulline Linker (Enzyme-Cleavable) | ADC with Thioether Linker (Non-Cleavable) |
| Tumor Growth Inhibition | Moderate to High | High | Moderate |
| Maximum Tolerated Dose (MTD) | Lower | Moderate to High | High |
| Pharmacokinetics (Clearance) | Faster | Slower | Slower |
| Off-target Toxicity | Potential due to premature release in acidic microenvironments | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used. The ADC is injected into the column, and the different drug-loaded species are separated based on their hydrophobicity. The peak areas of the different species are integrated, and the weighted average is calculated to determine the average DAR.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free drug for a period of 72 to 120 hours.
-
Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with a fluorescent dye like calcein (B42510) AM.
-
The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Efficacy Study in Xenograft Models
This experiment evaluates the anti-tumor activity of the ADC in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into groups and treated with the ADC, a vehicle control, and other relevant control groups.
-
The ADC is typically administered intravenously.
-
Tumor volume and body weight are measured two to three times a week.
-
The study is concluded when the tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for ADC Evaluation
The following diagram illustrates the general workflow for the in vitro and in vivo evaluation of an ADC.
Caption: Workflow for ADC in vitro and in vivo evaluation.
Signaling Pathway for a Common ADC Payload (e.g., a Tubulin Inhibitor)
Many ADC payloads, such as auristatins and maytansinoids, function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: ADC payload-induced cell death via tubulin inhibition.
Conclusion
The choice of linker is a critical determinant of the therapeutic index of an ADC. An aldehyde-functionalized PEG linker, such as one derived from this compound, offers a versatile platform for ADC development. If used to form an acid-labile hydrazone, it would be expected to offer potent in vitro cytotoxicity and a bystander effect. However, this may come at the cost of reduced plasma stability and a lower maximum tolerated dose compared to ADCs with more stable linkers like enzyme-cleavable dipeptides or non-cleavable thioethers. The PEG component is beneficial for improving solubility and pharmacokinetics. Ultimately, the optimal linker choice depends on the specific target antigen, the payload, and the tumor microenvironment. Rigorous in vitro and in vivo evaluation is essential to characterize the performance of any new ADC construct.
References
The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Ald-CH2-PEG10-Boc and Alternatives
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the targeting moiety to the payload, plays a critical role in modulating the overall properties of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained widespread adoption due to their ability to enhance solubility, stability, and pharmacokinetic profiles.
This guide provides an objective comparison of Ald-CH2-PEG10-Boc, a heterobifunctional linker featuring a 10-unit PEG chain, with other PEG linkers of varying lengths. By examining experimental data from multiple studies, we will explore how PEG chain length influences key performance metrics, including conjugation efficiency, in vitro cytotoxicity, and in vivo pharmacokinetics. This analysis aims to provide a framework for selecting the most appropriate PEG linker for a specific bioconjugation application.
The Role of PEG Linkers in Bioconjugation
PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy in drug development.[1][2] In the context of complex biologics like ADCs, PEG linkers offer several advantages:
-
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can significantly improve the aqueous solubility of the final conjugate, mitigating the risk of aggregation, which can lead to manufacturing challenges and potential immunogenicity.[3][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG chain can create a "hydration shell" around the payload, increasing the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life, allowing for greater accumulation at the target site.[5]
-
Reduced Immunogenicity: The PEG chain can shield the payload and potentially immunogenic epitopes on the protein surface from the immune system.
-
Controlled Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation, which is often a limitation with hydrophobic linkers.
The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired balance of these properties.
Comparative Analysis of PEG Linker Length on ADC Performance
Data Presentation
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs
| PEG Linker Length | ADC Construct (Example) | Cell Line | IC50 (nM) | Reference |
| No PEG | anti-Trop2-MMAE | MDA-MB-231 | ~0.4 | |
| PEG8 | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 | |
| PEG12 | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 | |
| PEG24 | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 | |
| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold reduction vs. no PEG | |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold reduction vs. no PEG |
Note: The IC50 values are approximate and intended for comparative purposes. The observed trend suggests that increasing PEG length can sometimes lead to a modest decrease in in vitro potency.
Table 2: Effect of PEG Linker Length on Pharmacokinetics (Clearance) of ADCs in Rats
| PEG Linker Length | Clearance Rate (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Note: This data, adapted from a systematic study, demonstrates that increasing PEG linker length generally leads to a decrease in the clearance rate of ADCs, with a plateau effect observed around PEG8.
Table 3: Effect of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length | Key In Vivo Finding | Reference |
| No PEG | Baseline anti-tumor activity | |
| 4 kDa | Improved tumor growth inhibition compared to no PEG | |
| 10 kDa | Most ideal tumor therapeutic ability in the studied model |
Note: In this particular study, the longer PEG chain, despite reducing in vitro cytotoxicity, led to the best overall in vivo anti-tumor effect, likely due to the significantly improved pharmacokinetic profile.
Based on these trends, a PEG10 linker, as found in this compound, is expected to offer a favorable balance of properties. It is likely to provide a significant improvement in pharmacokinetics over shorter PEG chains (PEG2, PEG4) without the more pronounced reduction in in vitro potency that may be observed with very long PEG chains (e.g., 10 kDa). A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter. This suggests that a PEG10 linker would likely fall within this optimal range for clearance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Aldehyde-Amine Chemistry
This protocol describes the general steps for conjugating a payload to an antibody using an aldehyde-functionalized PEG linker, such as this compound, after deprotection of the Boc group.
Materials:
-
Monoclonal antibody (mAb)
-
Ald-CH2-PEG10-NH2 (deprotected form of this compound)
-
Payload with a compatible reactive group (e.g., an amine-reactive NHS ester)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution
-
Purification column (e.g., Size-Exclusion Chromatography, SEC)
Procedure:
-
Antibody Preparation: If necessary, modify the antibody to introduce a reactive amine for conjugation.
-
Linker-Payload Preparation: Synthesize the linker-payload construct by reacting the deprotected Ald-CH2-PEG10-NH2 with the activated payload.
-
Conjugation Reaction:
-
Dissolve the antibody in the Reaction Buffer.
-
Add the linker-payload construct to the antibody solution at a specific molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 12-24 hours) to form an initial imine bond.
-
-
Reduction: Add the reducing agent to the reaction mixture to convert the imine bond to a stable secondary amine.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Purification: Purify the ADC from unreacted components using SEC.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
96-well cell culture plates
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo stability and clearance of the ADC.
Materials:
-
Animal model (e.g., healthy mice or rats)
-
ADCs with different PEG linkers
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADCs to cohorts of animals.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the intact ADC in the plasma samples using a validated analytical method (e.g., an ELISA that captures the antibody and detects the payload).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Fit the data to a pharmacokinetic model to calculate parameters such as half-life (t½) and clearance.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the synthesis and evaluation of ADCs with varying PEG linkers.
Caption: The relationship between PEG linker length and key bioconjugate performance characteristics.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of stability and in vitro potency in some contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads.
The this compound linker, with its 10-unit PEG chain, is positioned to offer a compelling balance between these properties. The available data suggests that a PEG length of around 8 to 12 units often represents an optimal trade-off, providing substantial improvements in pharmacokinetics without a significant compromise in cytotoxic potency.
Ultimately, the optimal PEG linker length is context-dependent and will be influenced by the specific antibody, payload, and target. A systematic evaluation of a range of PEG linker lengths, including a PEG10 variant, is crucial in the preclinical development of any new bioconjugate to empirically determine the best-performing construct. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to undertake such optimization studies and rationally design more effective and safer targeted therapeutics.
References
Assessing the Efficacy of Protein Degradation: A Comparative Guide to PROTACs with Ald-CH2-PEG10-Boc Linkers and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) is rapidly advancing, offering a novel therapeutic modality to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) have emerged as a leading strategy. This guide provides a comparative analysis of the efficacy of PROTACs, with a focus on those incorporating flexible polyethylene (B3416737) glycol (PEG) linkers such as Ald-CH2-PEG10-Boc, against alternative protein degradation technologies.
PROTACs with PEG Linkers: Engineering Potent Protein Degraders
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, and PEG linkers like this compound are frequently used to enhance solubility, cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
Comparative Efficacy of BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-established cancer target, and numerous PROTACs have been developed to induce its degradation. The following table summarizes the performance of several prominent BRD4-targeting PROTACs, illustrating the impact of different E3 ligase ligands and linkers on their degradation efficiency.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax (%) | Reference(s) |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [1] |
| dBET1 | CRBN | BRD4 | MV4;11 (AML) | IC50: 0.14 µM | Not Specified | [2] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [1] |
| PROTAC 36 | CRBN | BRD4 | PANC-1 (Pancreatic Cancer) | 0.649 nM | 71% | [2] |
Alternative Protein Degradation Technologies
While PROTACs have shown significant promise, alternative technologies are emerging that utilize different cellular degradation pathways and can target a broader range of proteins.
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-bound proteins by hijacking the lysosomal degradation pathway. They consist of a target-binding moiety (often an antibody or a small molecule) linked to a ligand that binds to a cell-surface lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). This engagement leads to the internalization of the LYTAC-protein complex and its subsequent degradation in the lysosome.
Key Features of LYTACs:
-
Target Scope: Extracellular and membrane proteins, which are inaccessible to PROTACs.
-
Mechanism: Receptor-mediated endocytosis and lysosomal degradation.
-
Advantages: Expands the scope of TPD to a previously "undruggable" portion of the proteome.
Autophagy-Targeting Chimeras (AUTACs)
AUTACs are designed to degrade not only proteins but also larger cellular components like protein aggregates and damaged organelles through the autophagy-lysosome pathway. AUTACs consist of a target-binding ligand and an "autophagy tag" (e.g., a guanine (B1146940) derivative) that induces selective autophagy of the targeted cargo.
Key Features of AUTACs:
-
Target Scope: Cytoplasmic proteins, protein aggregates, and organelles.
-
Mechanism: Selective autophagy and lysosomal degradation.
-
Advantages: Ability to clear protein aggregates associated with neurodegenerative diseases and remove damaged organelles.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. Unlike PROTACs, they are monovalent and do not have a distinct linker. The discovery of molecular glues has often been serendipitous.
Key Features of Molecular Glues:
-
Structure: Monovalent small molecules.
-
Mechanism: Induce or stabilize the interaction between an E3 ligase and a "neosubstrate."
-
Advantages: Lower molecular weight, which can lead to better cell permeability and pharmacokinetic properties compared to PROTACs.
Head-to-Head Comparison of Technologies
Direct quantitative comparisons of these different technologies for the same target protein are still limited in the scientific literature. However, the following table provides a qualitative comparison of their key attributes.
| Feature | PROTACs (with PEG Linkers) | LYTACs | AUTACs | Molecular Glues |
| Mechanism | Ubiquitin-Proteasome System | Endocytosis-Lysosome Pathway | Autophagy-Lysosome Pathway | Ubiquitin-Proteasome System |
| Target Location | Intracellular (Cytosol, Nucleus) | Extracellular, Cell Membrane | Intracellular (Cytosol, Organelles) | Intracellular |
| Target Type | Soluble Proteins | Membrane & Secreted Proteins | Soluble Proteins, Aggregates, Organelles | Soluble Proteins |
| Structure | Heterobifunctional (Warhead-Linker-E3 Ligand) | Bifunctional (Target Binder-Lysosome Receptor Ligand) | Bifunctional (Target Binder-Autophagy Tag) | Monovalent Small Molecule |
| Advantages | Well-established, potent degradation | Targets extracellular proteins | Degrades aggregates and organelles | Smaller size, potentially better PK properties |
| Challenges | Larger size can limit permeability and oral bioavailability | Larger and more complex molecules | Slower degradation kinetics than PROTACs | Rational design is challenging |
Experimental Protocols
Accurate assessment of the efficacy of protein degraders requires robust and well-controlled experiments. Below are detailed protocols for key assays used to quantify protein degradation and characterize the mechanism of action.
Quantitative Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a protein degrader.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the protein degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to measure the formation of the ternary complex (POI-PROTAC-E3 ligase).
-
Reagent Preparation:
-
Prepare purified, tagged proteins: the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
-
Prepare TR-FRET donor (e.g., Tb-anti-GST antibody) and acceptor (e.g., AF488-anti-His antibody) fluorophores.
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Setup:
-
In a 384-well plate, add the POI, E3 ligase, and the PROTAC at various concentrations.
-
Incubate to allow for complex formation.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
NanoBRET™ Assay for Real-Time Protein Degradation
This assay allows for the kinetic monitoring of protein degradation in live cells.
-
Cell Line Generation:
-
Generate a stable cell line endogenously expressing the target protein fused to a NanoLuc® luciferase tag (e.g., HiBiT).
-
-
Assay Setup:
-
Seed the engineered cells in a 96-well or 384-well plate.
-
Add the Nano-Glo® Live Cell Reagent to the cells.
-
Add the protein degrader at various concentrations.
-
-
Data Acquisition:
-
Measure the luminescence signal at multiple time points using a plate reader.
-
-
Data Analysis:
-
The decrease in luminescence over time corresponds to the degradation of the target protein.
-
From the kinetic data, calculate the degradation rate, DC50, and Dmax.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action for a PROTAC with a PEG linker.
Caption: Experimental workflow for quantitative Western Blot analysis.
Caption: Logical relationship of different TPD technologies.
References
A Head-to-Head Comparison of Aldehyde-PEG-Boc and Click Chemistry Linkers in Bioconjugation
In the landscape of drug development and bioconjugation, the choice of a chemical linker to covalently attach molecules is a critical decision that influences the stability, efficacy, and homogeneity of the final product.[][2] This guide provides an objective comparison between aldehyde-based PEG linkers, exemplified by Ald-CH2-PEG10-Boc, and the versatile family of click chemistry linkers. This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear examination of their respective performances supported by experimental data and detailed protocols.
The two main strategies under review are:
-
Aldehyde-based conjugation: This method typically involves the reaction of an aldehyde group with an amine or a hydrazide. For instance, this compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring an aldehyde group for conjugation and a Boc-protected amine for further functionalization.[3][4] The primary reaction is reductive amination, which forms a stable secondary amine linkage, or hydrazone formation, which can offer pH-sensitive cleavability.[5]
-
Click Chemistry: A term that describes reactions that are modular, high-yielding, and generate inoffensive byproducts. For bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole ring.
Quantitative Performance Comparison
The selection of a linker often depends on the specific requirements of the application, such as desired reaction speed, the stability of the final conjugate, and the biological context of the reaction. The following tables summarize key quantitative performance metrics for these two classes of linkers.
| Parameter | Aldehyde-Based Linkers (Reductive Amination) | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reaction Rate | Slower (hours to days) | Fast (minutes to hours) | Very Fast (seconds to minutes) |
| Second-Order Rate Constant | ~10⁻³ - 10⁻² M⁻¹s⁻¹ | ~1 - 100 M⁻¹s⁻¹ | ~0.1 - 10³ M⁻¹s⁻¹ |
| Typical Yield | Variable, can be inefficient but improved to >60-70% with optimization | High to Quantitative (>95%) | High to Quantitative (>95%) |
| Biocompatibility | High (requires mild reducing agents like NaCNBH₃) | Moderate (requires copper catalyst, which can be cytotoxic) | High (metal-free) |
| Orthogonality | Good (reacts with amines/hydrazides) | Excellent (azides and alkynes are bioorthogonal) | Excellent (azides and strained alkynes are bioorthogonal) |
| Resulting Linkage | Secondary Amine (stable) or Hydrazone (pH-labile) | 1,2,3-Triazole (highly stable) | 1,2,3-Triazole (highly stable) |
Table 1: Comparison of key performance metrics for aldehyde-based and click chemistry linkers.
| Linkage Type | Formation Conditions | Stability at pH 7.4 | Stability at pH 5.0 | Cleavability |
| Secondary Amine (from Reductive Amination) | pH ~6-9, NaCNBH₃, 24-96h | Highly Stable | Highly Stable | Non-cleavable |
| Hydrazone (from Aldehyde + Hydrazide) | pH ~4-6, aqueous buffer | Moderately stable, slow hydrolysis | Labile, increased hydrolysis | pH-sensitive, cleavable |
| 1,2,3-Triazole (from CuAAC/SPAAC) | Aqueous buffer, RT (CuAAC requires Cu(I) catalyst) | Highly Stable | Highly Stable | Non-cleavable |
Table 2: Stability and characteristics of the resulting covalent bonds.
Reaction Mechanisms and Workflows
To visually compare the processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate (ADC), a common application for these linkers.
Chemical Reaction Pathways
The diagram below outlines the fundamental chemical transformations for both reductive amination and click chemistry.
References
Validating Target Engagement for Ald-CH2-PEG10-Boc Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of PROTACs is critical for their success, with the linker component playing a pivotal role in determining efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the performance of PROTACs based on the Ald-CH2-PEG10-Boc linker with other alternatives, supported by experimental data and detailed protocols.
The this compound linker provides a 10-unit polyethylene (B3416737) glycol (PEG) chain, which influences the physicochemical properties and the spatial orientation of the PROTAC molecule. The length and flexibility of this linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1]
Performance Comparison: The Impact of Linker Length
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible. Therefore, systematic evaluation of different linker lengths is a critical step in PROTAC optimization.[2]
Hypothetical Performance Data for a BTK-Targeting PROTAC
To illustrate the impact of linker length, the following table presents hypothetical performance data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC utilizing the this compound linker, compared to analogues with shorter PEG linkers and a non-PEG alkyl linker.
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | BTK | Pomalidomide | 15 | >95 | 5.2 |
| Ald-CH2-PEG6-Boc | BTK | Pomalidomide | 50 | 85 | 6.8 |
| Ald-CH2-PEG2-Boc | BTK | Pomalidomide | >1000 | <20 | 8.1 |
| C12 Alkyl | BTK | Pomalidomide | 150 | 70 | 9.5 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Comparative Degradation Efficiency for Different Targets
The optimal PEG linker length can vary significantly between different protein targets. The following table summarizes experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) with varying linker lengths.
| Target Protein | E3 Ligase Ligand | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) of Optimal PROTAC |
| ERα | VHL | PEG | 16 | ~10 |
| TBK1 | VHL | Alkyl/Ether | ~21 | 3 |
| CDK9 | Thalidomide | PEG | 8 | <100 |
Experimental Protocols for Target Engagement Validation
Accurate and reproducible validation of PROTAC activity is essential. The following are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration expected to result in significant target engagement. Include a vehicle control.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for the target protein. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that allows for the quantitative measurement of target engagement in real-time.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat with a fluorescent tracer that binds to the target protein and the PROTAC at various concentrations.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC validation.
Caption: Mechanism of action for an this compound based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of cleavable and non-cleavable linkers, summarizing their performance based on experimental data. We will delve into the nuances of their mechanisms, stability, and efficacy, offering a comprehensive resource to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, dictates the ADC's stability in circulation and the mechanism of payload release at the target tumor site. The fundamental choice between a cleavable and a non-cleavable linker has profound implications for an ADC's efficacy, safety profile, and overall therapeutic success.
At a Glance: Key Differences
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage | Proteolytic degradation of the antibody backbone |
| Released Payload | Typically unmodified, potent drug | Drug attached to the linker and an amino acid residue |
| Plasma Stability | Generally lower, with potential for premature drug release | Generally higher, leading to a more stable ADC in circulation |
| Bystander Effect | High, due to the release of membrane-permeable drug | Low to negligible, as the released payload is often charged and less permeable |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect | May be less effective against antigen-negative cells |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect | Lower potential due to higher stability and limited bystander effect |
Mechanism of Action: Two Distinct Strategies for Payload Delivery
The primary differentiator between cleavable and non-cleavable linkers is the mechanism by which the cytotoxic payload is liberated from the antibody.
dot
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Cleavable linkers are engineered to be labile under specific conditions prevalent within the tumor microenvironment or inside tumor cells.[1] These triggers can include:
-
Enzymatic cleavage: Utilizing enzymes that are overexpressed in tumor cells, such as cathepsins in the lysosome, to cleave a specific peptide sequence within the linker (e.g., valine-citrulline).[]
-
pH sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[3]
-
Reductive cleavage: Incorporating disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.
This controlled release mechanism allows for the liberation of the unmodified, highly potent payload, which can then exert its cytotoxic effect. A key advantage of this approach is the potential for a "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4][5]
Non-cleavable linkers , in contrast, form a stable bond between the antibody and the payload. The release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the payload still attached to the linker and a single amino acid residue. The resulting charged complex is generally less membrane-permeable, which significantly reduces the bystander effect. This targeted intracellular release mechanism contributes to their enhanced plasma stability and potentially lower off-target toxicity.
Quantitative Performance Data: A Side-by-Side Comparison
The choice between a cleavable and non-cleavable linker significantly impacts the quantitative performance of an ADC. The following tables summarize key experimental data from preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated, but used as a comparator for toxicity |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ |
Data compiled from studies on MMAE-based ADCs.
In Vivo Efficacy
Direct comparative in vivo efficacy data for ADCs differing only by the linker is scarce. However, individual studies provide insights into their potency.
| ADC | Linker Type | Xenograft Model | Dosing | Outcome |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (HER2+++) | Not specified | Used as a comparator for efficacy |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable | BT-474 (HER2+++) | 5 mg/kg | 49.3% Tumor Growth Inhibition |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable | BT-474 (HER2+++) | 2.5 mg/kg | 47.4% Tumor Growth Inhibition |
Data compiled from various preclinical studies.
Plasma Stability
| Linker Type | ADC Construct | Species | Stability (% intact ADC after 7 days) |
| Cleavable (vc-PABC) | Trastuzumab-vc-MMAE | Human | >95% |
| Cleavable (vc-PABC) | Trastuzumab-vc-MMAE | Mouse | ~75% |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Human | >99% |
Data compiled from various sources. Note the species-dependent stability of the cleavable linker.
Bystander Effect
The bystander effect is a hallmark of many ADCs with cleavable linkers and membrane-permeable payloads.
dot
Caption: Experimental workflow for quantifying the in vitro bystander effect.
Quantitative analysis of the bystander effect often involves co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then assessed.
| ADC | Linker Type | Payload | Bystander Effect |
| Trastuzumab-vc-MMAE | Cleavable | MMAE | Yes |
| Enhertu® (Trastuzumab deruxtecan) | Cleavable | DXd | Yes |
| Kadcyla® (T-DM1) | Non-cleavable | DM1 | Minimal/No |
This table provides a qualitative comparison based on published literature. Studies have shown that for ADCs with cleavable linkers, the extent of bystander killing is often correlated with the expression level of the target antigen on the antigen-positive cells.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the prepared ADC and control solutions.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing: Process the plasma samples to separate the ADC from plasma proteins, often using affinity chromatography (e.g., Protein A).
-
Analysis:
-
Intact ADC Analysis: Analyze the intact ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
Free Payload Analysis: Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC, a vehicle control, and potentially an isotype control ADC intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the ADC.
Conclusion
The decision between a cleavable and a non-cleavable linker is a pivotal step in the design of an effective and safe ADC. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide superior stability, which can lead to a wider therapeutic window and a more favorable safety profile, but their efficacy may be limited in tumors with varied antigen expression due to the lack of a significant bystander effect.
Ultimately, the optimal linker choice depends on a multitude of factors, including the specific target antigen, its expression level and homogeneity within the tumor, the properties of the cytotoxic payload, and the desired therapeutic outcome. A thorough understanding of the principles and experimental data outlined in this guide will empower researchers to make informed decisions in the development of the next generation of targeted cancer therapies.
References
Safety Operating Guide
Personal protective equipment for handling Ald-CH2-PEG10-Boc
This guide provides crucial safety, handling, and disposal information for Ald-CH2-PEG10-Boc, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from safety data for structurally related compounds, including PEGylated aldehydes and Boc-protected molecules. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
Handling:
-
Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation risk.
-
Avoid direct contact with skin and eyes.
-
When weighing and transferring the solid compound, do so within a chemical fume hood to prevent the generation of dust clouds.
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is often refrigerated (2-8°C).
Disposal Plan
Proper disposal is crucial for environmental and personnel safety.
Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains. Spent aldehydes may require deactivation treatment to reduce toxicity before disposal; consult with your institution's environmental health and safety office for specific procedures.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
